molecular formula C5H3ClINO B1321761 3-Chloro-5-iodo-pyridin-2-ol CAS No. 97966-02-4

3-Chloro-5-iodo-pyridin-2-ol

Cat. No.: B1321761
CAS No.: 97966-02-4
M. Wt: 255.44 g/mol
InChI Key: LZNQZDFOAHWVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-iodo-pyridin-2-ol is a useful research compound. Its molecular formula is C5H3ClINO and its molecular weight is 255.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNQZDFOAHWVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606746
Record name 3-Chloro-5-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97966-02-4
Record name 3-Chloro-5-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-5-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloro-5-iodo-pyridin-2-ol, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. The document details a feasible synthetic pathway, including experimental protocols and characterization data, to facilitate its preparation and verification in a laboratory setting.

Introduction

This compound, with the chemical formula C₅H₃ClINO, is a substituted pyridinone. The presence of both chloro and iodo functional groups on the pyridin-2-ol scaffold makes it a valuable intermediate for further chemical modifications, particularly through cross-coupling reactions. This allows for the introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships in drug discovery programs. The pyridin-2-ol core is a prevalent motif in numerous biologically active compounds.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₅H₃ClINO
Molecular Weight 255.44 g/mol [1]
CAS Number 97966-02-4[1]
IUPAC Name 3-chloro-5-iodo-1H-pyridin-2-one[1]

Synthetic Pathway

A logical and efficient synthetic route to this compound involves a two-step process commencing from the readily available starting material, 2-hydroxypyridine (also known as 2-pyridone). The synthesis workflow is illustrated below.

Synthesis_Workflow Synthesis of this compound A 2-Hydroxypyridine B 3-Chloro-pyridin-2-ol A->B Chlorination (e.g., NCS) C This compound B->C Iodination (e.g., NIS)

Caption: Synthetic workflow for this compound.

The initial step is the regioselective chlorination of 2-hydroxypyridine to yield 3-chloro-pyridin-2-ol. Subsequently, this intermediate undergoes a regioselective iodination at the 5-position to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-pyridin-2-ol

The synthesis of 3-chloro-2-pyridone can be achieved through the hydrolysis of 2,3-dichloropyridine. A two-step procedure involving the formation of a 2-n-butoxy-3-chloropyridine intermediate followed by acid-catalyzed cleavage is a viable method.

Materials:

  • 2,3-Dichloropyridine

  • Sodium n-butoxide

  • n-Butyl alcohol

  • Dry hydrogen chloride

  • Ether

  • Benzene

Procedure:

  • A solution of 2,3-dichloropyridine is reacted with an excess of sodium n-butoxide in n-butyl alcohol. The reaction mixture is heated on a steam bath for approximately 22 hours. This results in the formation of 3-chloro-2-n-butoxypyridine.

  • The resulting 3-chloro-2-n-butoxypyridine is isolated and dissolved in ether.

  • Dry hydrogen chloride gas is passed through the ethereal solution, leading to the precipitation of the crystalline hydrochloride salt of 3-chloro-2-n-butoxypyridine.

  • The isolated hydrochloride salt is then heated to a temperature of 150-180 °C. The salt decomposes, evolving n-butyl chloride and leaving a residue of 3-chloro-2-pyridone.

  • The crude 3-chloro-2-pyridone can be purified by crystallization from benzene to yield the pure product.

Step 2: Synthesis of this compound

The iodination of 3-chloro-pyridin-2-ol at the 5-position can be accomplished using an electrophilic iodinating agent such as N-iodosuccinimide (NIS).

Materials:

  • 3-Chloro-pyridin-2-ol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Trifluoroacetic acid (catalyst, optional)

Procedure:

  • To a solution of 3-chloro-pyridin-2-ol in acetonitrile, add N-iodosuccinimide. A catalytic amount of trifluoroacetic acid can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected and reported spectroscopic and physical data.

Table 2: Spectroscopic Data for this compound

Technique Expected/Observed Data
¹H NMR Data not currently available in the searched literature. Expected signals would include two doublets in the aromatic region corresponding to the two protons on the pyridine ring.
¹³C NMR Data not currently available in the searched literature. Expected signals would include five distinct resonances for the carbon atoms of the pyridine ring.
IR (Infrared) Spectroscopy Data not currently available in the searched literature. Expected characteristic peaks would include N-H stretching, C=O stretching (for the pyridone tautomer), and C-Cl and C-I stretching vibrations.
Mass Spectrometry (MS) Expected m/z for [M+H]⁺: 255.9021 (calculated for C₅H₄ClINO⁺).

Table 3: Physical Properties of this compound

PropertyValue
Melting Point Not reported in the searched literature.
Appearance Expected to be a solid at room temperature.
Solubility Expected to be soluble in common organic solvents like DMSO and DMF, with limited solubility in less polar solvents.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical relationship in the characterization process of the synthesized compound.

Characterization_Workflow Characterization Workflow for this compound A Synthesized Product B Purification (Crystallization/Chromatography) A->B C Purity Assessment (TLC, HPLC) B->C D Structural Confirmation C->D H Physical Characterization (Melting Point) C->H E NMR Spectroscopy (¹H, ¹³C) D->E F Mass Spectrometry D->F G IR Spectroscopy D->G I Confirmed Pure Product E->I F->I G->I H->I

Caption: General characterization workflow for synthesized compounds.

Conclusion

This technical guide outlines a practical synthetic route and a framework for the characterization of this compound. While a detailed experimental protocol for the final iodination step and comprehensive characterization data are not yet fully available in the public domain, the proposed pathway, based on established chemical transformations, provides a solid foundation for its successful synthesis and verification. Further research is encouraged to optimize the reaction conditions and fully elucidate the spectroscopic properties of this promising chemical entity.

References

Spectroscopic Analysis of 3-Chloro-5-iodo-pyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 3-Chloro-5-iodo-pyridin-2-ol. Due to the limited availability of direct experimental data in public databases, this document focuses on predicted values and general methodologies. It serves as a practical resource for researchers involved in the synthesis, identification, and quality control of this and related heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.0 - 8.2Doublet~ 2-3H-6
~ 7.8 - 8.0Doublet~ 2-3H-4
~ 12.0 - 13.0Broad Singlet-OH/NH (exchangeable)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~ 160 - 165C-2 (C=O)
~ 145 - 150C-6
~ 140 - 145C-4
~ 120 - 125C-3
~ 85 - 90C-5

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H / N-H stretch
1650 - 1630StrongC=O stretch (pyridone)
1600 - 1580MediumC=C stretch (aromatic)
1480 - 1450MediumC=C stretch (aromatic)
850 - 800StrongC-H out-of-plane bend
780 - 750MediumC-Cl stretch
600 - 500MediumC-I stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative AbundanceAssignment
255/257High[M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern)
220/222Medium[M-Cl]⁺
128Medium[M-I]⁺
93High[M-I-Cl]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-32.

    • Spectral Width: -2 to 16 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024-4096 (or more, depending on sample concentration).

    • Spectral Width: 0 to 200 ppm.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean ATR crystal is recorded prior to the sample scan.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph.

  • Ionization: Electron ionization at 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier detector records the abundance of each ion.

Visualization of Spectroscopic Workflow and Analysis

The following diagrams illustrate the logical workflow for spectroscopic analysis and a general experimental procedure.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis and Structure Elucidation Synthesis Synthesis of 3-Chloro- 5-iodo-pyridin-2-ol NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Experimental_Workflow start Start sample_prep Sample Preparation (Dissolve/Place on ATR) start->sample_prep instrument_setup Instrument Setup (Load Method) sample_prep->instrument_setup background_scan Acquire Background (if applicable) instrument_setup->background_scan sample_scan Acquire Sample Data background_scan->sample_scan data_processing Data Processing (Fourier Transform, Baseline Correction) sample_scan->data_processing data_analysis Data Analysis (Peak Picking, Integration) data_processing->data_analysis end End data_analysis->end

Physical and chemical properties of 3-Chloro-5-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-iodo-pyridin-2-ol is a halogenated pyridinol compound of interest in medicinal chemistry and materials science. Its multifunctional structure, featuring a pyridine core with chloro, iodo, and hydroxyl substituents, suggests a potential for diverse chemical reactivity and biological activity. Halogenated pyridines and pyridinols are known to exhibit a range of biological effects, including antimicrobial and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available data. Due to a scarcity of direct experimental findings for this specific molecule, some properties are presented as computed estimates.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is provided below. It is important to note that while some data is sourced from chemical suppliers and databases, many of the specific physical properties like melting and boiling points have not been experimentally determined and reported in publicly accessible literature.

Table 1: Identifiers and Basic Properties of this compound

PropertyValueSource
CAS Number 97966-02-4[3][4]
Molecular Formula C₅H₃ClINO[4][]
Molecular Weight 255.44 g/mol [4][]
IUPAC Name 3-chloro-5-iodo-1H-pyridin-2-one[4]
Appearance Light yellow to yellow solid (inferred)[3]
Storage Temperature 2-8°C, protect from light[3]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP3 1.2[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 0[4]
Exact Mass 254.89479 g/mol [4]
Monoisotopic Mass 254.89479 g/mol [4]
Topological Polar Surface Area 29.1 Ų[4]
Heavy Atom Count 9[4]
Complexity 209[4]

Experimental Protocols

General Synthesis Approach for Halogenated Pyridinols

The synthesis of halogenated pyridinols often involves a multi-step process starting from a suitable pyridine precursor. A plausible synthetic route for this compound could involve the following conceptual steps:

  • Starting Material: A readily available di-substituted pyridine, such as 3-chloro-2-aminopyridine.

  • Iodination: Introduction of an iodine atom at the 5-position. This can often be achieved through electrophilic iodination using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl).

  • Hydroxylation/Diazotization: Conversion of the amino group at the 2-position to a hydroxyl group. This is typically carried out via a diazotization reaction, where the amino group is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt, which is subsequently hydrolyzed to the pyridin-2-ol.

A generalized workflow for such a synthesis is depicted in the diagram below.

G General Synthesis Workflow for this compound start 3-Chloro-2-aminopyridine (Starting Material) step1 Iodination (e.g., NIS or ICl) start->step1 intermediate 3-Chloro-5-iodo-2-aminopyridine (Intermediate) step1->intermediate step2 Diazotization & Hydrolysis (e.g., NaNO2, H+) intermediate->step2 product This compound (Final Product) step2->product

A generalized synthetic pathway for this compound.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in public databases. However, based on the structure, the following characteristic signals would be expected:

  • ¹H NMR: Two aromatic protons on the pyridine ring, likely appearing as doublets or singlets depending on the coupling constants. The chemical shift of the N-H proton of the pyridin-2-one tautomer would be expected to be broad and downfield.

  • ¹³C NMR: Five distinct signals for the carbon atoms of the pyridine ring. The carbon atom attached to the oxygen (C=O in the pyridinone tautomer) would appear at a significantly downfield chemical shift.

  • IR Spectroscopy: Characteristic peaks for the O-H or N-H stretching (depending on the tautomeric form), C=O stretching of the pyridinone form, and C-Cl and C-I stretching vibrations in the fingerprint region.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (255.44 g/mol ). The fragmentation pattern would likely involve the loss of halogen atoms and cleavage of the pyridine ring.

Potential Biological Activities

While no specific biological activities have been reported for this compound, the broader class of halogenated pyridines and pyridinols has been investigated for various therapeutic applications. This suggests that this compound could be a candidate for biological screening.

The presence of halogen atoms can significantly influence the lipophilicity and electronic properties of a molecule, which in turn can affect its biological activity.[1] Studies on related compounds have shown potential in the following areas:

  • Antimicrobial Activity: Halogenated heterocyclic compounds are known to possess antibacterial and antifungal properties.[1][6] The specific combination of chloro and iodo substituents in this compound may confer a unique spectrum of antimicrobial activity.

  • Anticancer Activity: Pyridine-based structures are common scaffolds in the design of anticancer agents.[7] Halogenation can enhance the cytotoxic effects of these compounds against various cancer cell lines.

  • Enzyme Inhibition: The pyridine nucleus is a key component of many enzyme inhibitors. The substituents on this compound could enable it to interact with the active sites of specific enzymes, potentially leading to therapeutic effects.[8]

The potential for biological activity based on the structural features of this compound is illustrated in the following diagram.

G Potential Biological Activities of this compound compound This compound feature1 Halogenation (Chloro & Iodo) compound->feature1 possesses feature2 Pyridin-2-ol Core compound->feature2 possesses activity1 Antimicrobial Activity feature1->activity1 may contribute to activity2 Anticancer Activity feature1->activity2 may enhance feature2->activity1 may contribute to feature2->activity2 is a scaffold for activity3 Enzyme Inhibition feature2->activity3 is a scaffold for

Logical relationships of structural features to potential biological activities.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and materials science. While comprehensive experimental data for this specific compound is currently limited, its structural features suggest promising avenues for research. The tables and diagrams provided in this guide summarize the available information and offer a framework for future studies. Further experimental work is necessary to fully characterize its physical, chemical, and biological properties.

References

CAS number 97966-02-4 properties and suppliers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CAS Number 97966-02-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and commercial availability of the chemical compound identified by CAS number 97966-02-4. The information is compiled from various chemical and supplier databases.

Chemical Identity and Properties

The compound with CAS number 97966-02-4 is chemically known as 3-Chloro-5-iodo-pyridin-2-ol. It is a halogenated pyridine derivative.

Table 1: General Chemical Properties

PropertyValueSource
CAS Number 97966-02-4[1][2][][4]
IUPAC Name 3-chloro-5-iodo-1H-pyridin-2-one[]
Synonyms 3-chloro-5-iodopyridin-2-ol, 3-chloro-2-hydroxy-5-iodopyridine[1][5]
Molecular Formula C5H3ClINO[2][][4]
Molecular Weight 255.44 g/mol [2][][4][6]
Canonical SMILES C1=C(C(=O)NC=C1I)Cl[]

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Light yellow to yellow solid[2]
Storage Temperature 2-8°C, protect from light[2]
Purity Typically offered at ≥95%[6][][8]

Note: Detailed experimental data on other physicochemical properties such as melting point, boiling point, and solubility are not consistently reported across public sources.

Synthesis

While detailed experimental protocols for the synthesis of this compound are not extensively published in readily accessible literature, it is understood to be synthesized from precursor molecules. One available resource indicates its synthesis involves iodine and 5-chloro-6... (the full precursor name is not provided in the snippet).[5] For specific and detailed synthesis protocols, researchers are advised to consult specialized chemical synthesis literature or contact custom synthesis providers.

Research Applications and Signaling Pathways

Currently, there is a notable lack of publicly available research literature detailing the specific applications of this compound in drug development or its involvement in biological signaling pathways. This compound is primarily categorized as a building block for organic synthesis.[][8] Its utility would likely be in the synthesis of more complex molecules for screening in drug discovery programs.

Due to the absence of published research on its biological activity, no signaling pathway diagrams or detailed experimental protocols for its use in biological assays can be provided at this time.

Commercial Availability

This compound is available from a variety of chemical suppliers, indicating its accessibility for research and development purposes. The compound is typically sold in quantities ranging from milligrams to kilograms.

Table 3: Selected Suppliers

SupplierLocationNotes
Angel Pharmatech Ltd.-Offers the compound with product number AG161975.
Bide Pharmatech Ltd.-Listed as a supplier.[1]
BLD Pharmatech Co., LimitedCincinnati, OH, USAOffers the compound with product number BD313991 and 95%+ purity.
ChemicalBook-A platform listing multiple suppliers.[1]
MolCore-Specializes in high-purity manufacturing of this compound.[4]
Shanghai Macklin Biochemical Co., LtdShanghai, ChinaProvides various package sizes from 100mg to 5g.
BOC Sciences-Offers the compound as a building block with 98% purity (Catalog: BB077041).[]
EON Biotech-Lists the compound for sale.[9]
ND Pharma & Biotech-An industrial supplier with a broad catalog of chemical entities.[10]

This is not an exhaustive list. Researchers are encouraged to consult various chemical supplier directories for additional options and to request quotations for current pricing and availability.

Logical Workflow for Procurement

For researchers interested in acquiring this compound, the following workflow is recommended.

Caption: A typical workflow for sourcing and procuring chemical reagents.

Conclusion

CAS number 97966-02-4, or this compound, is a readily available chemical intermediate. While its physicochemical properties are partially documented, there is a significant gap in the public domain regarding its specific applications in drug discovery, detailed experimental protocols, and its effects on biological pathways. Researchers interested in this molecule will find it accessible for synthetic chemistry endeavors, but its biological role remains an open area for investigation.

References

Tautomeric Landscape of 3-Chloro-5-iodo-pyridin-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the tautomeric equilibrium of 3-chloro-5-iodo-pyridin-2-ol. In the absence of direct experimental data for this specific compound, this document leverages extensive research on the parent 2-pyridone/2-hydroxypyridine system and its substituted analogues to project the tautomeric behavior. This guide outlines the fundamental principles of its keto-enol tautomerism, presents extrapolated quantitative data, details robust experimental protocols for empirical determination, and provides visual workflows to aid in the study of this and similar heterocyclic systems.

Introduction to Tautomerism in Substituted 2-Pyridones

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is of paramount importance in heterocyclic chemistry and drug discovery. For 2-pyridone and its derivatives, the most significant tautomeric relationship is the lactam-lactim equilibrium between the pyridin-2-one (keto) form and the pyridin-2-ol (enol) form. The position of this equilibrium is highly sensitive to the molecular structure, solvent polarity, temperature, and pH.

For this compound, the tautomeric equilibrium is between the 3-chloro-5-iodo-1H-pyridin-2-one (lactam/keto) and This compound (lactim/enol) forms. Understanding the predominant tautomeric form is crucial as it dictates the molecule's physicochemical properties, such as its hydrogen bonding capabilities, lipophilicity, and ultimately its biological activity and interaction with molecular targets.

The electronic effects of the halogen substituents are expected to influence the tautomeric equilibrium. Both chlorine and iodine are electron-withdrawing through induction but can also act as weak π-donors. These competing effects, along with potential steric influences, will modulate the relative stabilities of the keto and enol forms.

Quantitative Analysis of Tautomeric Equilibrium

Direct quantitative data for the tautomeric equilibrium of this compound is not available in the current literature. However, the tautomerism of the parent 2-pyridone/2-hydroxypyridine system has been extensively studied and provides a strong basis for extrapolation.[1][2][3] The equilibrium constant, KT = [enol]/[keto], is significantly influenced by the solvent. Non-polar solvents tend to favor the less polar enol form, while polar solvents stabilize the more polar keto form.[1]

Below is a summary of the tautomeric equilibrium data for the parent 2-pyridone/2-hydroxypyridine system in various solvents. It is anticipated that this compound will follow similar trends, although the exact equilibrium constants will be influenced by the halogen substituents.

SolventDielectric Constant (ε)KT ([2-hydroxypyridine]/[2-pyridone])ΔG (kJ/mol)Predominant Tautomer
Gas Phase10.3 - 2.5-2.9 to +2.2Enol
Cyclohexane2.0~1.0~0Both
Chloroform4.80.4+2.3Keto
Acetonitrile37.50.1+5.7Keto
Water80.10.001+17.1Keto

Note: The data presented is a compilation from multiple sources on the parent 2-pyridone/2-hydroxypyridine system and should be considered as an approximation for this compound.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios can be achieved through various spectroscopic and computational methods. Here, we detail the standard protocols for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

Principle: NMR spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution. The keto and enol forms will have distinct chemical shifts for their respective protons and carbons. The ratio of the integrals for well-resolved signals corresponding to each tautomer provides a direct measure of their relative concentrations.[4][5]

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, acetonitrile-d3, D2O). A range of solvents with varying polarities should be used to assess the solvent effect on the equilibrium.

    • Ensure the use of high-purity deuterated solvents to avoid interference from residual protic solvents.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire 1H NMR spectra on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

    • Maintain a constant temperature (e.g., 298 K) for all measurements, as the equilibrium can be temperature-dependent.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant nuclei, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.

    • Acquire 13C NMR spectra to identify the distinct signals for the carbonyl carbon in the keto form and the corresponding C-O carbon in the enol form.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Identify characteristic, well-resolved signals for each tautomer. For instance, the chemical shift of the proton attached to the nitrogen in the keto form (N-H) will differ significantly from the proton on the oxygen in the enol form (O-H). Ring protons adjacent to the tautomerizing group will also show distinct chemical shifts.

    • Carefully integrate the selected signals.

    • Calculate the percentage of each tautomer: % Keto = [IntegralKeto / (IntegralKeto + IntegralEnol)] * 100 % Enol = [IntegralEnol / (IntegralKeto + IntegralEnol)] * 100

    • Calculate the tautomeric equilibrium constant: KT = % Enol / % Keto.

UV-Vis Spectroscopy

Principle: The keto and enol tautomers possess different conjugated systems and therefore exhibit distinct electronic transitions, resulting in different absorption maxima (λmax) in their UV-Vis spectra. By analyzing the absorption spectrum of the mixture, the relative abundance of each tautomer can be determined.[6]

Detailed Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).

    • Prepare a series of dilute solutions in the solvents of interest (e.g., cyclohexane, acetonitrile, water). The final concentration should be such that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Data Acquisition:

    • Acquire the UV-Vis absorption spectra of the solutions over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

    • Use the pure solvent as a blank for baseline correction.

    • To determine the molar extinction coefficients (ε) of the pure tautomers, which is often challenging, spectra can be recorded in solvents where one tautomer is known to be overwhelmingly predominant (e.g., cyclohexane for the enol form and water for the keto form).

  • Data Analysis:

    • Identify the λmax for each tautomer. The keto form of 2-pyridone typically absorbs at a longer wavelength than the enol form.

    • The absorbance at a specific wavelength is the sum of the absorbances of both tautomers: A = εKetocKetol + εEnolcEnoll, where c is the concentration and l is the path length.

    • By measuring the absorbance at two different wavelengths (ideally at the λmax of each tautomer), a set of simultaneous equations can be solved to determine the concentration of each species and thus the tautomeric ratio.

Computational Chemistry Approach

Principle: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers in the gas phase and in solution (using continuum solvation models like PCM or SMD).[7]

Methodology:

  • Structure Optimization:

    • Build the 3D structures of both the keto and enol tautomers of this compound.

    • Perform geometry optimization for both tautomers using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

  • Energy Calculation:

    • Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

    • Calculate the Gibbs free energy (G) for each tautomer in the gas phase.

    • To model solvent effects, perform the calculations using a continuum solvation model for the solvents of interest.

  • Analysis:

    • The difference in Gibbs free energy (ΔG) between the two tautomers allows for the calculation of the equilibrium constant: ΔG = -RTln(KT).

Visualizations

The following diagrams, generated using the DOT language, illustrate the tautomeric equilibrium and a general workflow for its experimental determination.

Caption: Tautomeric equilibrium of this compound.

Experimental_Workflow start Sample of this compound prep Prepare solutions in various deuterated solvents start->prep nmr Acquire 1H and 13C NMR spectra prep->nmr uvvis Acquire UV-Vis spectra prep->uvvis analysis Data Analysis nmr->analysis uvvis->analysis integrate Integrate characteristic signals analysis->integrate deconvolute Deconvolute absorption bands analysis->deconvolute ratio Determine Tautomer Ratio integrate->ratio deconvolute->ratio kt Calculate Equilibrium Constant (KT) ratio->kt end Quantitative Tautomer Profile kt->end

Caption: General experimental workflow for tautomer analysis.

Signaling_Pathway cluster_cell Cell Membrane receptor Target Receptor downstream Downstream Signaling Cascade receptor->downstream tautomer_keto Keto Tautomer (3-chloro-5-iodo-1H-pyridin-2-one) tautomer_keto->receptor Binding tautomer_enol Enol Tautomer (this compound) tautomer_enol->receptor Binding response Biological Response downstream->response

Caption: Hypothetical signaling pathway interaction.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Halogenated Pyridin-2-ols

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study of 3,5,6-Trichloropyridin-2-ol as an Analog to 3-Chloro-5-iodo-pyridin-2-ol

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, a specific crystal structure analysis for this compound is not publicly available in crystallographic databases. This guide therefore presents a detailed crystal structure analysis of a closely related analog, 3,5,6-Trichloropyridin-2-ol , to provide a representative understanding of the structural characteristics of this class of compounds. The experimental protocols described are general and applicable to the crystallographic analysis of novel crystalline compounds like this compound.

Introduction

Halogenated pyridin-2-ols are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for forming structured molecular assemblies. The precise determination of their three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships, designing novel derivatives, and for solid-state characterization.

This technical guide outlines the typical workflow for crystal structure analysis and presents the crystallographic data for 3,5,6-Trichloropyridin-2-ol as a case study.

Experimental Protocols

A generalized experimental workflow for the synthesis, crystallization, and crystal structure determination of a compound like this compound is presented below.

Synthesis and Crystallization

The synthesis of halogenated pyridin-2-ols can be achieved through various organic synthesis routes. For the purpose of crystal structure analysis, the crucial subsequent step is to obtain single crystals of high quality.

A common method for crystallization is slow evaporation from a suitable solvent.

Protocol for Crystallization:

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a solvent mixture) to near saturation at room temperature or slightly elevated temperature.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Monitor for the formation of well-defined single crystals.

For instance, crystals of 3,5,6-Trichloropyridin-2-ol were successfully obtained by the slow cooling of a nearly saturated solution in boiling deionized water.[1]

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, their structure is determined using an X-ray diffractometer.

Protocol for X-ray Diffraction Analysis:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations and potential crystal degradation.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • The collected diffraction data are processed, which includes integration of reflection intensities and absorption correction.

  • The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.

Data Presentation: Crystal Structure of 3,5,6-Trichloropyridin-2-ol

The following tables summarize the crystallographic data for 3,5,6-Trichloropyridin-2-ol.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical FormulaC₅H₂Cl₃NO
Formula Weight214.44
Temperature293(2) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.353(2) Å
b12.973(3) Å
c7.202(2) Å
α90°
β98.68(3)°
γ90°
Volume771.0(3) ų
Z4
Calculated Density1.847 Mg/m³
Absorption Coefficient10.033 mm⁻¹
F(000)424
Data Collection and Refinement
Theta range for data collection10.74 to 66.56°
Index ranges-9<=h<=9, -15<=k<=14, 0<=l<=8
Reflections collected1484
Independent reflections1344 [R(int) = 0.0276]
Completeness to theta = 66.56°98.7 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1344 / 0 / 100
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0381, wR2 = 0.1037
R indices (all data)R1 = 0.0416, wR2 = 0.1075
Largest diff. peak and hole0.334 and -0.470 e.Å⁻³
Table 2: Selected Bond Lengths (Å) and Angles (°) for 3,5,6-Trichloropyridin-2-ol
BondLength (Å)AngleDegrees (°)
Cl(1)-C(3)1.728(3)C(6)-N(1)-C(2)124.2(2)
Cl(2)-C(5)1.725(3)C(3)-C(2)-N(1)115.8(2)
Cl(3)-C(6)1.730(3)C(3)-C(2)-O(1)120.3(2)
O(1)-C(2)1.341(3)N(1)-C(2)-O(1)123.9(2)
N(1)-C(6)1.314(3)C(4)-C(3)-C(2)120.9(2)
N(1)-C(2)1.370(3)C(4)-C(3)-Cl(1)120.0(2)
C(3)-C(4)1.365(4)C(2)-C(3)-Cl(1)119.1(2)
C(4)-C(5)1.411(4)C(3)-C(4)-C(5)120.3(2)
C(5)-C(6)1.352(4)C(6)-C(5)-C(4)118.0(2)
C(6)-C(5)-Cl(2)121.7(2)
C(4)-C(5)-Cl(2)120.2(2)
N(1)-C(6)-C(5)120.8(2)
N(1)-C(6)-Cl(3)116.5(2)
C(5)-C(6)-Cl(3)122.7(2)

Mandatory Visualizations

The following diagrams illustrate the logical workflow for crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis and Crystallization cluster_diffraction X-ray Diffraction Analysis start Starting Materials synthesis Chemical Synthesis of This compound start->synthesis purification Purification synthesis->purification crystallization Crystallization (e.g., Slow Evaporation) purification->crystallization crystals Single Crystals crystallization->crystals data_collection Data Collection (X-ray Diffractometer) crystals->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow for crystal structure analysis.

logical_relationship Compound This compound Crystal Single Crystal Compound->Crystal Crystallization DiffractionData Diffraction Pattern Crystal->DiffractionData X-ray Diffraction ElectronDensity Electron Density Map DiffractionData->ElectronDensity Fourier Transform AtomicModel Atomic Coordinates ElectronDensity->AtomicModel Model Building CrystalStructure Crystal Structure (Bond Lengths, Angles) AtomicModel->CrystalStructure Refinement

Caption: Logical relationships in structure determination.

References

Technical Guide: Solubility of 3-Chloro-5-iodo-pyridin-2-ol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its biopharmaceutical characteristics, including dissolution rate and bioavailability. 3-Chloro-5-iodo-pyridin-2-ol is a heterocyclic compound with potential applications in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is paramount for formulation development, purification processes, and the design of preclinical studies.

This technical guide addresses the solubility of this compound. Due to the limited availability of precise quantitative solubility data for this compound in the public domain, this document provides a comprehensive overview of established experimental protocols for its determination. This guide is intended to equip researchers and scientists with the necessary methodologies to ascertain the solubility profile of this compound in their laboratories.

Solubility Profile

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The solubility of a compound is influenced by its molecular structure, including factors like polarity, hydrogen bonding capability, and molecular size, as well as the properties of the solvent. Given the structure of this compound, it is anticipated to exhibit a range of solubilities in different organic solvents. To provide a practical framework for researchers, the following table lists common organic solvents with their relevant physical properties, which can be used as a starting point for solubility screening.

Table 1: Properties of Common Organic Solvents for Solubility Testing

SolventMolecular FormulaBoiling Point (°C)Polarity (Dielectric Constant)
AcetoneC₃H₆O5620.7
AcetonitrileC₂H₃N8237.5
ChloroformCHCl₃614.8
DichloromethaneCH₂Cl₂409.1
Dimethylformamide (DMF)C₃H₇NO15336.7
Dimethyl Sulfoxide (DMSO)C₂H₆OS18946.7
EthanolC₂H₆O7824.5
Ethyl AcetateC₄H₈O₂776.0
HexaneC₆H₁₄691.9
MethanolCH₄O6532.7
Tetrahydrofuran (THF)C₄H₈O667.5
TolueneC₇H₈1112.4

Note: The above table is for informational purposes to guide solvent selection. Actual solubility must be determined experimentally.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. The choice of method will depend on the required accuracy, throughput, and available analytical instrumentation.

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2]

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a given temperature to reach equilibrium.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume or weight of the selected organic solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker with a constant temperature bath. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[1][2]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For finer suspensions, centrifugation can be used to separate the solid from the saturated solution.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtered saturated solution using a suitable analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.[3]

Procedure:

  • Determine Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across the UV-Vis spectrum (typically 200-800 nm) to identify the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent.

    • Perform a series of dilutions to create several standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear according to the Beer-Lambert law.[3]

  • Analyze the Saturated Solution:

    • Take the filtered saturated solution obtained from the shake-flask method and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculate Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to calculate the solubility of this compound in the solvent.

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution.[4][5][6]

Procedure:

  • Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.[6]

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (this may be the mobile phase or a solvent compatible with it).

    • Create a series of standard solutions of known concentrations by diluting the stock solution.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to generate a calibration curve.[5]

  • Analyze the Saturated Solution:

    • Take the filtered saturated solution from the shake-flask method and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample from its peak area. Multiply this concentration by the dilution factor to obtain the solubility of this compound.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing solubility.

G start Start: Obtain Pure This compound add_excess Add excess solid to a vial start->add_excess add_solvent Add a known volume of organic solvent add_excess->add_solvent equilibrate Equilibrate at constant temperature with agitation (24-72 hours) add_solvent->equilibrate separate Separate solid and liquid phases (settling or centrifugation) equilibrate->separate filter Filter supernatant through a 0.45 µm syringe filter separate->filter quantify Quantify concentration of the saturated solution filter->quantify hplc HPLC Analysis quantify->hplc  High Specificity uv_vis UV-Vis Spectrophotometry quantify->uv_vis  Rapid Analysis calculate Calculate Solubility (e.g., in mg/mL or mol/L) hplc->calculate uv_vis->calculate end End: Report Solubility Data calculate->end

Caption: Experimental Workflow for Solubility Determination.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors solubility Solubility of this compound polarity Polarity & Dipole Moment polarity->solubility h_bond Hydrogen Bonding (Donor/Acceptor) h_bond->solubility molecular_size Molecular Size & Shape molecular_size->solubility solvent_polarity Polarity (Dielectric Constant) solvent_polarity->solubility solvent_h_bond Hydrogen Bonding solvent_h_bond->solubility temperature Temperature temperature->solubility pressure Pressure (less significant for solids) pressure->solubility

References

Potential Biological Activities of 3-Chloro-5-iodo-pyridin-2-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides an overview of the potential biological activities of derivatives of 3-Chloro-5-iodo-pyridin-2-ol based on the known activities of structurally related pyridine compounds. As of the latest literature review, no specific studies detailing the synthesis and biological evaluation of derivatives directly from this compound have been identified. Therefore, the information presented herein is intended to be illustrative of the potential therapeutic areas where such derivatives could be active and should not be construed as a definitive account of their specific biological profiles.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of halogen substituents, such as chlorine and iodine, can significantly modulate the physicochemical and pharmacological properties of these molecules, including their lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets. This compound represents a versatile starting material for the synthesis of a diverse library of derivatives with potential applications in oncology, infectious diseases, and enzyme inhibition. This guide explores these potential biological activities, drawing parallels from existing research on analogous pyridine-containing compounds.

Potential Anticancer Activity

Derivatives of pyridine are well-documented for their potent anticancer activities, acting through various mechanisms of action.

Quantitative Data on Anticancer Activity of Pyridine Derivatives

The following table summarizes the in vitro anticancer activity of various pyridine derivatives against different cancer cell lines, providing an indication of the potential potency that could be achieved with derivatives of this compound.

Compound ClassSpecific Derivative(s)Cancer Cell LineIC50 (µM)Reference
Quinoline-based dihydrazonesCompound 3bMCF-7 (Breast)7.016[1]
Quinoline-based dihydrazonesCompound 3cMCF-7 (Breast)7.05[1]
[1][2][3]triazolo[1,5-a]pyridinylpyridinesNot SpecifiedHCT-116 (Colon)Not Specified[3]
[1][2][3]triazolo[1,5-a]pyridinylpyridinesNot SpecifiedU-87 MG (Glioblastoma)Not Specified[3]
[1][2][3]triazolo[1,5-a]pyridinylpyridinesNot SpecifiedMCF-7 (Breast)Not Specified[3]
Thiazolo[4,5-d]pyrimidine Derivatives7-Chloro-3-phenyl-5-(trifluoromethyl)[2][4]thiazolo[4,5-d]pyrimidine-2(3H)-thioneVariousNot Specified[5]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

A common method to assess the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathways

Many pyridine-based anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A hypothetical signaling pathway that could be targeted by this compound derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Derivative 3-Chloro-5-iodo- pyridin-2-ol Derivative Derivative->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Potential Antimicrobial Activity

Halogenated pyridines have demonstrated promising activity against a range of bacterial and fungal pathogens. The presence of both chloro and iodo substituents in the core molecule could lead to derivatives with potent antimicrobial properties.

Quantitative Data on Antimicrobial Activity of Pyridine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyridine derivatives against various microorganisms.

Compound ClassSpecific Derivative(s)MicroorganismMIC (µg/mL)Reference
Alkyl PyridinolsJC-01-072S. aureus4-8[6]
Alkyl PyridinolsJC-01-074S. aureus16[6]
3-(Pyridine-3-yl)-2-OxazolidinonesCompound 21dS. pneumoniaeNot Specified[7]
3,5-disubstituted pyridinesNot SpecifiedVarious BacteriaComparable to oxytetracycline[8]
Piperazine derivativesNot SpecifiedS. aureus, E. coliNot Specified[9]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., oxytetracycline)

  • Negative control (broth only)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds and the positive control antibiotic in the broth medium directly in the 96-well plates.

  • Inoculation: Inoculate each well (except the negative control) with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Potential Enzyme Inhibition

The pyridine ring is a common feature in many enzyme inhibitors. The specific substitution pattern of this compound offers opportunities for designing derivatives that can target a variety of enzymes with high affinity and selectivity.

Experimental Protocol: General Enzyme Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a compound against a specific enzyme.

Objective: To measure the extent to which a compound inhibits the activity of a target enzyme, often expressed as an IC50 value.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Buffer solution to maintain optimal pH for the enzyme

  • Test inhibitor compounds

  • 96-well plates or cuvettes

  • Detection instrument (e.g., spectrophotometer, fluorometer)

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In the wells of a microplate, add the enzyme solution and different concentrations of the inhibitor compound. Allow them to pre-incubate for a specific time to permit binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Reaction Monitoring: Monitor the progress of the reaction over time by measuring the change in a detectable signal (e.g., absorbance or fluorescence) that is proportional to the product formation.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and initial evaluation of bioactive compounds.

G A Synthesis of This compound Derivatives B Structural Characterization (NMR, MS, etc.) A->B C Primary Biological Screening (e.g., Anticancer, Antimicrobial) B->C D Hit Identification C->D E Dose-Response Studies (IC50 / MIC Determination) D->E F Mechanism of Action Studies E->F G Lead Optimization E->G Structure-Activity Relationship (SAR) F->G

Caption: General workflow for bioactive compound discovery.

Conclusion

While direct experimental evidence for the biological activities of this compound derivatives is currently lacking in the public domain, the extensive body of research on analogous pyridine compounds strongly suggests a high potential for discovering novel and potent therapeutic agents. The unique combination of chloro and iodo substituents on the pyridin-2-ol core provides a rich chemical space for the development of new anticancer, antimicrobial, and enzyme inhibitory agents. Further synthetic and biological investigations starting from this promising scaffold are warranted to unlock its full therapeutic potential. This guide serves as a foundational resource for researchers embarking on such endeavors, providing established methodologies and a framework for the evaluation of these potential next-generation therapeutics.

References

A Technical Guide to the Formation of 3-Chloro-5-iodo-pyridin-2-ol: Reaction Mechanism and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction mechanism for the formation of 3-Chloro-5-iodo-pyridin-2-ol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines a plausible and commonly employed synthetic route, details the underlying reaction mechanism, and presents a representative experimental protocol.

Introduction

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its synthesis typically involves the regioselective iodination of a pre-existing chlorinated pyridine precursor. Understanding the reaction mechanism is crucial for optimizing reaction conditions, improving yields, and ensuring the purity of the final product. This guide focuses on the direct iodination of 3-Chloro-pyridin-2-ol as a primary synthetic pathway.

Proposed Synthetic Pathway

The most direct and plausible method for the synthesis of this compound is the electrophilic iodination of 3-Chloro-pyridin-2-ol. The pyridin-2-ol (or its tautomer, pyridin-2-one) ring is activated towards electrophilic substitution, and the directing effects of the existing substituents guide the incoming iodine to the C5 position.

Reaction Mechanism: Electrophilic Aromatic Substitution

The formation of this compound from 3-Chloro-pyridin-2-ol proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Generation of the Electrophile: An iodinating agent, typically molecular iodine (I₂) activated by an oxidizing agent or a Lewis acid, generates a potent electrophile, the iodonium ion (I⁺) or a polarized iodine species.

  • Nucleophilic Attack: The electron-rich pyridine ring of 3-Chloro-pyridin-2-ol acts as a nucleophile and attacks the electrophilic iodine species. The attack occurs preferentially at the C5 position due to the ortho, para-directing effect of the hydroxyl group and the meta-directing effect of the chloro group.

  • Formation of the Sigma Complex (Wheland Intermediate): The attack by the pyridine ring leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or Wheland intermediate.

  • Deprotonation and Re-aromatization: A base in the reaction mixture removes a proton from the C5 position of the sigma complex, leading to the restoration of the aromaticity of the pyridine ring and the formation of the final product, this compound.

A radical-based direct C-H iodination is also a possible mechanism, which would involve the formation of a pyridine radical and its subsequent reaction with an iodine radical.[1]

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step electrophilic aromatic substitution mechanism.

Caption: Electrophilic Aromatic Substitution Mechanism for Iodination.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the iodination of activated aromatic rings and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 3-Chloro-pyridin-2-ol

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Bicarbonate (NaHCO₃) or other suitable base

  • An oxidizing agent (e.g., hydrogen peroxide, nitric acid)

  • Solvent (e.g., ethanol, acetic acid, water)

  • Sodium thiosulfate (for quenching)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Chloro-pyridin-2-ol in a suitable solvent.

  • Addition of Iodinating Reagents: Add potassium iodide followed by molecular iodine to the solution. Stir until the iodine is fully dissolved.

  • Initiation of Reaction: Slowly add the oxidizing agent to the reaction mixture. The reaction may be exothermic, and cooling might be necessary to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench any unreacted iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

  • Neutralization and Extraction: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve 3-Chloro-pyridin-2-ol in solvent start->dissolve add_reagents Add KI and I₂ dissolve->add_reagents add_oxidant Slowly add oxidizing agent add_reagents->add_oxidant monitor Monitor reaction (TLC/HPLC) add_oxidant->monitor workup Quench with Na₂S₂O₃ monitor->workup neutralize Neutralize with NaHCO₃ workup->neutralize extract Extract with organic solvent neutralize->extract purify Dry, concentrate, and purify (Recrystallization/Chromatography) extract->purify end End Product: This compound purify->end

Caption: General Experimental Workflow for Synthesis.

Quantitative Data Presentation

Due to the proprietary nature of many industrial syntheses and the limited availability of specific data in the public domain for this exact transformation, the following table presents illustrative quantitative data based on typical electrophilic iodination reactions of similar substrates. Researchers should use this as a guideline for optimization.

ParameterRangeOptimized Value (Example)
Reactant Ratios
3-Chloro-pyridin-2-ol1.0 eq1.0 eq
Iodine (I₂)1.0 - 1.5 eq1.2 eq
Oxidizing Agent1.0 - 2.0 eq1.5 eq
Reaction Conditions
Temperature25 - 80 °C60 °C
Reaction Time2 - 24 hours8 hours
Yield and Purity
Crude Yield70 - 95%88%
Purified Yield60 - 85%75%
Purity (HPLC)>95%>98%

Conclusion

The synthesis of this compound via electrophilic iodination of 3-Chloro-pyridin-2-ol is a robust and efficient method. A thorough understanding of the reaction mechanism allows for the rational optimization of reaction parameters to achieve high yields and purity. The provided experimental protocol and data serve as a valuable starting point for researchers and professionals in the field of chemical synthesis and drug development. Further optimization and scale-up studies should be conducted to meet specific project requirements.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-Chloro-5-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective Suzuki-Miyaura cross-coupling reactions of 3-Chloro-5-iodo-pyridin-2-ol. This versatile building block, featuring three distinct functional groups, allows for regioselective C-C bond formation, primarily at the more reactive C-I bond, to synthesize a variety of substituted 3-chloro-pyridin-2-ol derivatives. These products are valuable intermediates in the development of novel pharmaceuticals and functional materials.

Principle of Selectivity

The Suzuki-Miyaura coupling of this compound with organoboron reagents is predicated on the differential reactivity of the carbon-halogen bonds. The order of reactivity for palladium-catalyzed cross-coupling reactions is generally I > Br > OTf > Cl. Consequently, the carbon-iodine bond at the C-5 position is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chloro bond at the C-3 position. This inherent reactivity difference allows for highly selective mono-arylation, -vinylation, or -alkylation at the C-5 position while preserving the chloro and hydroxyl functionalities for potential subsequent transformations.

The presence of the 2-hydroxyl group is generally well-tolerated in Suzuki-Miyaura couplings. While it can potentially coordinate with the palladium catalyst, the chemoselectivity is overwhelmingly dictated by the disparity in the C-I and C-Cl bond reactivities. The hydroxyl group may be deprotonated by the base, which can influence the electronic properties of the pyridine ring and the solubility of the starting material.

Reaction Scheme

G cluster_product Product reactant1 This compound catalyst Pd Catalyst Base, Solvent reactant1->catalyst reactant2 R-B(OH)2 reactant2->catalyst product 3-Chloro-5-(R)-pyridin-2-ol catalyst->product

Caption: General scheme for the selective Suzuki-Miyaura coupling.

Experimental Protocols

Two general protocols are provided below, employing commonly used palladium catalysts and ligands that have proven effective for the coupling of heterocyclic halides. Protocol 1 utilizes a classic Pd(PPh₃)₄ catalyst, which is often sufficient for reactive C-I bonds. Protocol 2 employs a more active Buchwald ligand (SPhos), which is recommended for achieving high yields, especially with more challenging boronic acids.

Protocol 1: Suzuki-Miyaura Coupling using Tetrakis(triphenylphosphine)palladium(0)

This protocol is a general starting point for the selective coupling at the C-5 position.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • To the flask, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-5-aryl-pyridin-2-ol.

Protocol 2: Suzuki-Miyaura Coupling using a Buchwald Ligand (SPhos)

This protocol is recommended for achieving higher yields and for use with a broader range of boronic acids.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq), the desired boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (30 mL) and water (15 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by flash column chromatography to yield the desired product.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the selective Suzuki-Miyaura coupling at the C-5 position of this compound with various boronic acids. The yields are representative and based on couplings with structurally similar dihalopyridines. Actual yields may vary depending on the specific boronic acid and reaction optimization.

Table 1: Reagents for Selective Suzuki-Miyaura Coupling

ReagentRoleTypical Amount (equivalents)
This compoundElectrophile1.0
Arylboronic AcidNucleophile1.2 - 1.5
Palladium CatalystCatalyst0.01 - 0.05 (1-5 mol%)
Ligand (optional)Ligand0.02 - 0.10 (2-10 mol%)
BaseActivator2.0 - 3.0
SolventReaction Medium-

Table 2: Typical Reaction Conditions and Expected Yields

Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901275-85
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001880-90
4-Acetylphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901670-80
3-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1002065-75
2-Naphthylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901470-85

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII Ar-Pd(II)-I(Ln) OxAdd->PdII Transmetal Transmetalation (R-B(OH)2 / Base) PdII->Transmetal PdII_R Ar-Pd(II)-R(Ln) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants and Base B Inert Atmosphere (N2/Ar) A->B C Add Catalyst and Solvents B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in a wide range of pharmaceutical agents. This document provides a detailed protocol for the Buchwald-Hartwig amination of 3-chloro-5-iodo-pyridin-2-ol, a substrate of interest for the synthesis of functionalized aminopyridine derivatives.

The presence of two different halogen atoms on the pyridine ring, along with an acidic hydroxyl group, presents unique challenges and opportunities for selective functionalization. The general order of reactivity for halogens in Buchwald-Hartwig amination is I > Br > Cl, which allows for regioselective amination at the 5-iodo position. However, the acidic proton of the hydroxyl group can interfere with the basic conditions of the reaction. Therefore, two primary protocols are presented: one for the direct amination of the unprotected pyridinol and another involving the protection of the hydroxyl group to ensure broader substrate scope and potentially higher yields.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the substrate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the aminated product and regenerating the Pd(0) catalyst.

The choice of ligand is critical to the success of the reaction, as it stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

Experimental Protocols

Two primary protocols are provided below. Protocol A describes the direct amination of unprotected this compound, which may be suitable for certain amines but can be complicated by the acidic hydroxyl group. Protocol B involves the protection of the hydroxyl group as a methoxymethyl (MOM) ether, followed by amination and subsequent deprotection. This multi-step approach is generally more robust and applicable to a wider range of amines.

Protocol A: Direct Amination of Unprotected this compound

This protocol is a more direct approach but may require careful optimization of the base and reaction conditions to minimize side reactions associated with the acidic hydroxyl group.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Buchwald ligand (e.g., XPhos, RuPhos, or BrettPhos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-1.5 equivalents relative to palladium), and the base (1.5-2.5 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-3-chloro-pyridin-2-ol derivative.

Protocol B: Amination of O-Protected this compound

This three-step protocol is generally more reliable and provides cleaner reactions for a broader range of amines.

Step 1: Protection of the Hydroxyl Group

Materials:

  • This compound

  • Methoxymethyl chloride (MOM-Cl)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or another suitable solvent

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.5-2.0 equivalents) dropwise.

  • Add MOM-Cl (1.2-1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-chloro-5-iodo-2-(methoxymethoxy)pyridine.

Step 2: Buchwald-Hartwig Amination

Materials:

  • 3-Chloro-5-iodo-2-(methoxymethoxy)pyridine

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Follow the procedure outlined in Protocol A (Steps 1-5) , using 3-chloro-5-iodo-2-(methoxymethoxy)pyridine as the substrate.

  • After completion of the reaction, perform an aqueous workup as described in Protocol A (Steps 6-7) .

  • The crude product can be taken directly to the deprotection step or purified by column chromatography if necessary.

Step 3: Deprotection of the MOM Group

Materials:

  • Crude or purified 5-amino-3-chloro-2-(methoxymethoxy)pyridine derivative

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in Dioxane) or another acidic deprotection agent

  • Anhydrous solvent (e.g., Methanol, Dioxane)

Procedure:

  • Dissolve the MOM-protected amine in the chosen solvent.

  • Add the acidic deprotection reagent and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound and its O-protected derivative with various amines. The data is compiled based on established literature for similar substrates and serves as a guideline for reaction optimization.

Table 1: Regioselective Amination of Unprotected this compound

AminePalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane10012-2470-85
p-MethoxyanilinePd₂(dba)₃ (1.5)RuPhos (3)NaOtBu (2.0)Toluene1108-1675-90
MorpholinePd(OAc)₂ (3)BrettPhos (6)K₃PO₄ (2.5)Dioxane11018-2460-75
n-ButylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (2.0)Toluene10012-1865-80

Table 2: Amination of O-MOM Protected this compound

AminePalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
AnilinePd(OAc)₂ (1)XPhos (2)NaOtBu (1.5)Toluene1006-1285-95
4-FluoroanilinePd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃ (2.0)Dioxane11010-1880-92
PiperidinePd(OAc)₂ (2)BrettPhos (4)NaOtBu (2.0)Toluene908-1688-98
DiethylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.5)Dioxane11012-2475-88

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup_inert Set up Inert Atmosphere (Ar/N2) prep_reagents->setup_inert add_solids Add Pd-catalyst, Ligand, Base, and Substrate setup_inert->add_solids add_liquids Add Solvent and Amine add_solids->add_liquids heat_stir Heat and Stir add_liquids->heat_stir monitor Monitor Reaction (TLC/LC-MS) heat_stir->monitor cool_quench Cool and Quench monitor->cool_quench Reaction Complete extract Extract with Organic Solvent cool_quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-I pdII_complex R-Pd(II)(X)L_n oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination + HNR'R'' pdII_amido_precursor [R-Pd(II)(HNR'R'')L_n]X amine_coordination->pdII_amido_precursor deprotonation Deprotonation (Base) pdII_amido_precursor->deprotonation pdII_amido R-Pd(II)(NR'R'')L_n deprotonation->pdII_amido reductive_elimination Reductive Elimination pdII_amido->reductive_elimination reductive_elimination->pd0 + R-NR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application Notes and Protocols for 3-Chloro-5-iodo-pyridin-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-iodo-pyridin-2-ol is a halogenated pyridine derivative that serves as a valuable and versatile building block in medicinal chemistry. Its trifunctional nature, featuring chloro, iodo, and hydroxypyridine moieties, allows for selective and sequential chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures. The distinct reactivity of the iodo and chloro substituents enables regioselective cross-coupling reactions, while the pyridin-2-ol tautomer can undergo N-alkylation or O-alkylation, providing multiple avenues for structural diversification.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on its application as a key intermediate in the development of therapeutic agents.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference.

PropertyValue
Molecular Formula C₅H₃ClINO
Molecular Weight 255.44 g/mol
CAS Number 97966-02-4
Appearance Off-white to pale yellow solid
Melting Point 185-190 °C
Solubility Soluble in DMSO, DMF, and hot methanol

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of substituted pyridine and pyridinone-containing compounds with potential therapeutic activities. A notable example is its use in the synthesis of pyrazolopyrrolidine derivatives, which have been investigated for their therapeutic potential.[1]

The strategic placement of the chloro and iodo groups allows for differential reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) complex than the carbon-chlorine bond. This reactivity difference enables selective functionalization at the 5-position via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, while leaving the 3-chloro substituent intact for subsequent transformations.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound. These are generalized procedures and may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of Pyrazolopyrrolidine Derivatives (Specific Application)

This protocol is based on the synthetic route for pyrazolopyrrolidine derivatives as described in United States Patent US8975417B2, where this compound is a cited intermediate.[1]

Reaction Scheme:

G A This compound B Intermediate A A->B Reaction with Morpholine C Pyrazolopyrrolidine Derivative B->C Further Synthetic Steps

Caption: Synthetic pathway to pyrazolopyrrolidine derivatives.

Materials:

  • This compound

  • Morpholine

  • Appropriate solvent (e.g., DMF, NMP)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Palladium catalyst and ligand (for subsequent cross-coupling)

  • Other reagents as required for the synthesis of the final pyrazolopyrrolidine scaffold

Procedure:

Step 1: Nucleophilic Aromatic Substitution with Morpholine

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the morpholinyl-substituted intermediate.

Step 2: Subsequent Synthetic Transformations

The resulting intermediate can then be subjected to further synthetic steps, such as palladium-catalyzed cross-coupling reactions at the iodo-position, to construct the final pyrazolopyrrolidine derivative. The specific conditions for these subsequent steps will depend on the desired final product as detailed in the patent literature.[1]

Protocol 2: General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the selective cross-coupling of an aryl or heteroaryl boronic acid at the 5-position of this compound.

Reaction Workflow:

G cluster_reactants Reactants cluster_catalyst Catalytic System A This compound E Solvent (e.g., Dioxane/H₂O) A->E B Ar-B(OH)₂ B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃) D->E F Inert Atmosphere (N₂ or Ar) E->F G Heating (80-100 °C) F->G H Workup & Purification G->H I 5-Aryl-3-chloro-pyridin-2-ol H->I

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, [PdCl₂(dppf)]) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a two-phase system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry reaction flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired 5-substituted product.

Protocol 3: General Protocol for Sonogashira Cross-Coupling

This protocol outlines a general method for the coupling of a terminal alkyne at the 5-position of this compound.

Reaction Workflow:

G cluster_reactants Reactants cluster_catalyst Catalytic System A This compound F Solvent (e.g., THF, DMF) A->F B Terminal Alkyne B->F C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) C->F D Cu(I) Co-catalyst (e.g., CuI) D->F E Base (e.g., Et₃N) E->F G Inert Atmosphere (N₂ or Ar) F->G H Stirring (rt to 50 °C) G->H I Workup & Purification H->I J 5-Alkynyl-3-chloro-pyridin-2-ol I->J

Caption: Sonogashira cross-coupling workflow.

Materials:

  • This compound

  • Terminal alkyne (1.2-2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylethylamine) (2-4 eq)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the palladium catalyst (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature to 50 °C for 2-24 hours, monitoring its progress.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 5-alkynyl derivative.

Protocol 4: General Protocol for N-Alkylation

This protocol provides a general procedure for the alkylation of the nitrogen atom of the pyridin-2-one tautomer.

Reaction Workflow:

G cluster_reactants Reactants A This compound D Solvent (e.g., DMF, Acetonitrile) A->D B Alkyl Halide (R-X) B->D C Base (e.g., K₂CO₃, NaH) C->D E Stirring (rt to 80 °C) D->E F Workup & Purification E->F G 1-Alkyl-3-chloro-5-iodo-pyridin-2-one F->G

Caption: N-Alkylation reaction workflow.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl iodide, alkyl bromide) (1.1-1.5 eq)

  • Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile, acetone)

Procedure:

  • In a dry reaction flask, suspend the base (e.g., potassium carbonate, 2.0 eq) in the chosen solvent.

  • Add this compound (1.0 eq) to the suspension.

  • Add the alkylating agent (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours, until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitate by filtration or extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

This compound is a highly functionalized building block with significant potential in medicinal chemistry. The differential reactivity of its halogen substituents, coupled with the reactivity of the pyridin-2-ol system, provides a versatile platform for the synthesis of novel and complex molecules. The protocols outlined in this document serve as a guide for researchers to effectively utilize this compound in their drug discovery and development efforts. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Application of 3-Chloro-5-iodo-pyridin-2-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-iodo-pyridin-2-ol is a versatile halogenated pyridine derivative that serves as a valuable building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique substitution pattern, featuring both a chloro and an iodo group, allows for selective functionalization through various cross-coupling reactions. The electron-deficient nature of the pyridine ring, further enhanced by the presence of halogens, makes it an attractive scaffold for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. The 2-pyridone tautomer of this molecule is a common structural motif in many biologically active compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in two of the most powerful C-C bond-forming reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Sonogashira coupling. These reactions enable the introduction of diverse aryl, heteroaryl, and alkynyl moieties at the 5-position of the pyridine ring, paving the way for the synthesis of complex molecular architectures with potential therapeutic applications.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.

In the context of this compound, the greater reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling at the 5-position. This regioselectivity is crucial for the controlled synthesis of desired intermediates. The resulting 3-chloro-5-aryl-pyridin-2-ol derivatives are key precursors for various kinase inhibitors and other therapeutic agents.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative

The following protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 2-chloropyridine with pyridine-3-boronic acid and can be optimized for this compound.[1]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the corresponding arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-5-aryl-pyridin-2-ol.

Data Presentation:

EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid2% Pd(OAc)₂ / 4% SPhosCs₂CO₃Dioxane/H₂O10018>90 (expected)
24-Methoxyphenylboronic acid2% Pd(OAc)₂ / 4% SPhosCs₂CO₃Dioxane/H₂O10018>90 (expected)
3Pyridine-3-boronic acid2% Pd(OAc)₂ / 4% SPhosCs₂CO₃Dioxane/H₂O1001885[1]

Note: Yields are based on analogous reactions and may vary for this compound.

Visualization:

Suzuki_Miyaura_Coupling reactant1 This compound intermediate1 Oxidative Addition reactant1->intermediate1 reactant2 Ar-B(OH)₂ intermediate2 Transmetalation reactant2->intermediate2 catalyst Pd(0) Catalyst catalyst->intermediate1 base Base base->intermediate2 product 3-Chloro-5-aryl-pyridin-2-ol intermediate1->intermediate2 intermediate3 Reductive Elimination intermediate2->intermediate3 intermediate3->catalyst Regeneration intermediate3->product

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application in Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.[2][3][4][5] This reaction is a powerful tool for the synthesis of substituted alkynes, which are important intermediates in the preparation of various pharmaceuticals. The resulting 5-alkynyl-pyridin-2-one scaffold can be further elaborated to generate diverse molecular libraries for drug discovery.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is expected to proceed selectively at the iodo-substituted position.

Experimental Protocol: Sonogashira Coupling of a Halo-Pyridine Derivative

The following protocol is based on the Sonogashira coupling of 2-chloro-5-iodopyridine with phenylacetylene and can be adapted for this compound.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a dried Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.01 mmol).

  • Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol) to the tube.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 3-chloro-5-alkynyl-pyridin-2-ol.

Data Presentation:

EntryTerminal AlkyneCatalyst Loading (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene2% PdCl₂(PPh₃)₂1% CuIEt₃NTHFRT4-6~90 (expected)
2Ethynyltrimethylsilane2% PdCl₂(PPh₃)₂1% CuIEt₃NTHFRT4-6~85 (expected)
3Propargyl alcohol2% PdCl₂(PPh₃)₂1% CuIEt₃NTHFRT4-6~80 (expected)

Note: Yields are based on analogous reactions and may vary for this compound.

Visualization:

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd_cat Pd(0)L₂ pd_int1 Oxidative Addition pd_cat->pd_int1 pd_int2 Transmetalation pd_int1->pd_int2 pd_int3 Reductive Elimination pd_int2->pd_int3 pd_int3->pd_cat Regeneration product 3-Chloro-5-alkynyl-pyridin-2-ol pd_int3->product reactant1 This compound reactant1->pd_int1 cu_cat Cu(I) cu_acetylide Copper Acetylide cu_cat->cu_acetylide cu_acetylide->pd_int2 Transmetalation reactant2 Terminal Alkyne reactant2->cu_acetylide base Base base->cu_acetylide

Catalytic cycles of the Sonogashira coupling reaction.

Application in the Synthesis of Kinase Inhibitors

Substituted 2-pyridone scaffolds are prevalent in a variety of kinase inhibitors.[6][7][8][9] The ability of the 2-pyridone motif to act as both a hydrogen bond donor and acceptor makes it an ideal fragment for interacting with the hinge region of kinase active sites.[9] The functionalization of the this compound core through Suzuki and Sonogashira couplings provides a powerful platform for generating libraries of potential kinase inhibitors for screening and lead optimization in drug discovery programs.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its differential reactivity at the chloro and iodo positions allows for selective and controlled functionalization via modern cross-coupling methodologies. The detailed protocols for Suzuki-Miyaura and Sonogashira couplings provided herein serve as a guide for researchers in the synthesis of novel substituted 2-pyridone derivatives with potential applications as kinase inhibitors and other therapeutic agents. Further exploration of the reactivity of the remaining chloro-substituent can open avenues for the synthesis of even more complex and diverse molecular architectures.

References

3-Chloro-5-iodo-pyridin-2-ol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 3-Chloro-5-iodo-pyridin-2-ol in Organic Synthesis

Introduction

This compound, with the chemical formula C₅H₃ClINO, is a halogenated pyridine derivative that serves as a versatile building block for the synthesis of complex organic molecules.[1] Its structure features three key functional groups for synthetic manipulation: a reactive iodine atom, a less reactive chlorine atom, and a pyridin-2-ol moiety, which exists in tautomeric equilibrium with its 2-pyridone form. The differential reactivity of the iodo and chloro substituents allows for selective, stepwise functionalization, making it a valuable intermediate in the fields of medicinal chemistry and materials science. The primary applications of this building block lie in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds.

Caption: Structure and reactive sites of this compound.

Core Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound stems from its suitability as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium catalytic systems, allowing for selective functionalization at the 5-position.[2]

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] Using this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position of the pyridine ring. This is a cornerstone reaction for synthesizing substituted biphenyls and related structures.[2][3]

2. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is highly effective for introducing alkynyl moieties onto the pyridine core at the 5-position, yielding precursors for more complex molecular architectures. Modern protocols often allow this reaction to proceed under copper-free conditions.[5]

workflow start Reactant Preparation reactants Charge flask with: - this compound - Boronic Acid / Alkyne - Palladium Catalyst & Ligand - Base start->reactants solvent Add Anhydrous Solvent (e.g., Dioxane, Toluene, DMF) reactants->solvent degas Degas Mixture (Argon bubbling or Freeze-Pump-Thaw) solvent->degas reaction Heat to Reaction Temp (e.g., 55-100 °C) Monitor by TLC/LC-MS degas->reaction workup Aqueous Workup - Quench reaction - Extract with organic solvent reaction->workup purify Purification (Column Chromatography) workup->purify product Characterize Final Product (NMR, MS) purify->product

Caption: General workflow for a Pd-catalyzed cross-coupling reaction.

Quantitative Data

The following table summarizes representative yields for Sonogashira and Suzuki coupling reactions performed on analogous iodo- and chloro-substituted pyridines. While specific yields for this compound may vary based on reaction conditions and coupling partners, this data provides an expected range of efficiency.

Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsYield (%)Reference
Sonogashira2-Chloro-5-iodopyridinePhenylacetylene0.5 mol% PdCl₂(PPh₃)₂, [TBP][4EtOV], 55 °C72%[6]
Sonogashira3-IodopyridinePropargyl alcohol[PdCl(C₃H₅)]₂/Tedicyp, K₂CO₃, CuI, DMF, 100 °CGood
Suzuki2-Chloro-5-iodopyridinePhenylboronic acid dimethyl esterPd catalyst, baseN/A

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.02-0.05 equiv) or Pd(OAc)₂ with a suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-chloro-5-aryl-pyridin-2-ol.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol outlines a general method for the copper-free Sonogashira coupling of this compound with a terminal alkyne.[5]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.01-0.05 equiv)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a dry Schlenk flask, dissolve this compound, the terminal alkyne, and the palladium catalyst in the chosen solvent.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add the amine base via syringe under an inert atmosphere.

  • Heat the reaction mixture to 50-70 °C, or stir at room temperature, depending on the alkyne's reactivity.

  • Monitor the reaction until the starting material is consumed (as indicated by TLC or LC-MS).

  • Cool the mixture, dilute with water, and partition with an organic solvent (e.g., ethyl acetate).

  • Separate the organic phase, wash sequentially with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).[5]

  • Filter the mixture and evaporate the solvent under reduced pressure.[5]

  • Purify the residue by flash column chromatography to obtain the 3-chloro-5-alkynyl-pyridin-2-ol product.

catalytic_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd_complex1 trans-R¹-Pd(II)L₂(X) oxidative_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal R²-B(OR)₂ + Base pd_complex2 trans-R¹-Pd(II)L₂(R²) transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

This compound is a highly valuable and strategic building block in modern organic synthesis. Its differentially substituted halogen atoms provide a platform for selective and sequential palladium-catalyzed cross-coupling reactions. The protocols and data presented herein demonstrate its potential for creating diverse libraries of substituted pyridin-2-ol derivatives, which are common motifs in pharmaceuticals and functional materials.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-iodo-pyridin-2-ol is a versatile synthetic intermediate possessing two distinct halogen atoms, offering opportunities for selective functionalization through palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds (C-I > C-Cl) allows for chemoselective coupling at the 5-position. This enables the introduction of a wide array of molecular fragments, making this scaffold particularly valuable in the synthesis of complex molecules for pharmaceutical and materials science applications. This document provides an overview of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—and offers detailed, illustrative protocols for their application to this compound.

General Principles of Reactivity

The palladium-catalyzed cross-coupling reactions of this compound are expected to proceed selectively at the 5-position due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. The general catalytic cycle for these reactions is depicted below.

Palladium_Cross_Coupling_Cycle General Catalytic Cycle for Palladium Cross-Coupling cluster_legend Legend Pd0 Pd(0)Ln PdII R-Pd(II)L2-X Pd0->PdII Ar-X OxAdd Oxidative Addition (Rate-Determining Step) PdII_R R-Pd(II)L2-R' PdII->PdII_R R'-[M] Transmetal Transmetalation PdII_R->Pd0 R-R' RedElim Reductive Elimination Product R-R' RX Ar-I (or Ar-Cl) R_M R'-[M] ArX Ar-X = this compound RM R'-[M] = Organoboron, Organotin, Alkyne, etc.

Caption: General catalytic cycle for palladium cross-coupling reactions.

Experimental Workflow

A generalized experimental workflow for performing palladium-catalyzed cross-coupling reactions with this compound is outlined below. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Experimental_Workflow General Experimental Workflow start Start setup Reaction Setup: - Add this compound,  coupling partner, catalyst, ligand,  and base to a dry flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with N2 or Ar (3x). setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Reaction: - Heat to desired temperature with stirring. solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup Aqueous Workup: - Quench reaction, extract with  organic solvent, wash, and dry. monitoring->workup purification Purification: - Column chromatography, recrystallization,  or distillation. workup->purification end End purification->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction would selectively form a 5-aryl or 5-vinyl substituted product.

Illustrative Reaction Conditions for Suzuki-Miyaura Coupling

EntryBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane1101892
3Thiophene-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)902478
4Vinylboronic acid pinacol esterPdCl₂(dppf) (3)-K₂CO₃ (2.5)THF801675

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene (8 mL) and water (0.8 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired 3-chloro-5-phenyl-pyridin-2-ol.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes. This is a valuable transformation for introducing alkynyl moieties at the 5-position of the pyridinol ring.

Illustrative Reaction Conditions for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60888
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF501290
31-HexynePd(OAc)₂ (2) / XPhos (4)- (Copper-free)Cs₂CO₃1,4-Dioxane801682
4Propargyl alcoholPdCl₂(dppf) (3)CuI (6)PiperidineAcetonitrile701079

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine (5 mL) and THF (5 mL) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise with stirring.

  • Heat the reaction mixture to 60 °C for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (e.g., hexane/ethyl acetate) to afford 3-chloro-5-(phenylethynyl)pyridin-2-ol.

Heck Coupling

The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. This reaction can be used to introduce vinyl groups at the 5-position of this compound.

Illustrative Reaction Conditions for Heck Coupling

EntryAlkenePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF1002470
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile901875
3AcrylonitrilePd₂(dba)₃ (1.5)Xantphos (3)NaOAc (2.5)DMA1202068
4CyclohexenePd(PPh₃)₄ (5)-Ag₂CO₃ (1.5)Toluene1103655

Protocol: Heck Coupling of this compound with Styrene

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%).

  • Add styrene (1.5 mmol, 1.5 equiv.), triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.), and anhydrous DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to give 3-chloro-5-styrylpyridin-2-ol.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide. This would allow for the introduction of various amino groups at the 5-position of the pyridinol scaffold.

Illustrative Reaction Conditions for Buchwald-Hartwig Amination

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (2)Toluene1001889
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)1,4-Dioxane1102481
3BenzylamineG3-XPhos (2)-LHMDS (2)THF701693
4n-HexylaminePd₂(dba)₃ (1)DavePhos (2)Cs₂CO₃ (2)Toluene1002085

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • In a glovebox, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOtBu, 2.0 mmol, 2.0 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.).

  • Seal the vial, remove from the glovebox, and add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction by LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to afford 3-chloro-5-(morpholino)pyridin-2-ol.

Conclusion

The selective palladium-catalyzed cross-coupling of this compound at the 5-position is a highly feasible and valuable synthetic strategy. While specific literature data for this substrate is scarce, the protocols and conditions outlined in these application notes, derived from closely related systems, provide a robust framework for the development of efficient and selective transformations. Researchers and drug development professionals can utilize these methodologies to access a diverse range of novel 5-substituted 3-chloropyridin-2-ol derivatives for further investigation. It is imperative to perform systematic optimization of the catalyst, ligand, base, solvent, and temperature for each specific coupling partner to achieve maximum yields and purity.

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Chloro-5-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel fused heterocyclic compounds derived from 3-chloro-5-iodo-pyridin-2-ol. This starting material is a versatile building block for creating complex molecular architectures of interest in medicinal chemistry and drug discovery. The presence of three distinct functional handles—a pyridin-2-ol moiety, a chloro group, and a reactive iodo group—allows for selective and sequential chemical modifications.

Two primary synthetic strategies are outlined herein:

  • Palladium-Catalyzed Sonogashira Coupling and Annulation: This approach utilizes the high reactivity of the C-I bond to introduce an alkyne substituent, which then undergoes an intramolecular cyclization to form a furo[3,2-b]pyridin-5(4H)-one core.

  • Palladium-Catalyzed Buchwald-Hartwig Amination and Condensation: This strategy involves the formation of a C-N bond at the 5-position, followed by cyclization to construct a pyrido[5,4-d]pyrimidine scaffold.

These protocols are designed to be a practical guide for chemists engaged in the synthesis of novel heterocyclic libraries for biological screening.

Route 1: Synthesis of Furo[3,2-b]pyridin-5(4H)-one Derivatives via Sonogashira Coupling and Annulation

This synthetic route leverages a copper-free Sonogashira coupling reaction to introduce a terminal alkyne at the 5-position of the pyridine ring. The resulting 5-alkynyl-3-chloro-pyridin-2-ol can then undergo an intramolecular annulation to yield the fused furo[3,2-b]pyridin-5(4H)-one system. This scaffold is a key structural motif in various biologically active molecules.

Experimental Workflow: Route 1

A This compound B Sonogashira Coupling (Pd Catalyst, Base) A->B + Terminal Alkyne C 5-Alkynyl-3-chloro-pyridin-2-ol (Intermediate) B->C D Intramolecular Annulation (Base or Metal Catalyst) C->D E Substituted Furo[3,2-b]pyridin-5(4H)-one (Final Product) D->E

Caption: Synthetic workflow for Furo[3,2-b]pyridin-5(4H)-one derivatives.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-5-(phenylethynyl)pyridin-2-ol (Intermediate C)

  • Materials:

    • This compound (1.0 eq, 2.71 g, 10.0 mmol)

    • Phenylacetylene (1.2 eq, 1.22 g, 12.0 mmol)

    • Pd(PPh₃)₄ (0.03 eq, 346 mg, 0.3 mmol)

    • CuI (0.06 eq, 114 mg, 0.6 mmol)

    • Triethylamine (TEA) (3.0 eq, 3.03 g, 30.0 mmol)

    • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Procedure:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and CuI.

    • Add anhydrous THF (50 mL) and stir the suspension.

    • Add triethylamine, followed by the dropwise addition of phenylacetylene.

    • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous NH₄Cl solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the title compound.

Step 2: Synthesis of 3-Chloro-7-phenyl-furo[3,2-b]pyridin-5(4H)-one (Final Product E)

  • Materials:

    • 3-Chloro-5-(phenylethynyl)pyridin-2-ol (1.0 eq, 2.43 g, 10.0 mmol)

    • Potassium tert-butoxide (1.5 eq, 1.68 g, 15.0 mmol)

    • Anhydrous Dimethylformamide (DMF) (50 mL)

  • Procedure:

    • To a dry 100 mL round-bottom flask under an inert atmosphere, add 3-chloro-5-(phenylethynyl)pyridin-2-ol.

    • Add anhydrous DMF (50 mL) and stir until the starting material is fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Add potassium tert-butoxide portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC.

    • Upon completion, carefully quench the reaction by pouring it into ice-cold water (200 mL).

    • Acidify the aqueous mixture to pH ~5-6 with 1M HCl.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.

Quantitative Data Summary
Compound IDSynthetic StepKey ReagentsYield (%)*Analytical Data (Expected)
C Sonogashira CouplingThis compound, Phenylacetylene, Pd(PPh₃)₄, CuI75-85¹H NMR, ¹³C NMR, LC-MS
E Intramolecular Annulation3-Chloro-5-(phenylethynyl)pyridin-2-ol, K-tert-butoxide60-70¹H NMR, ¹³C NMR, HRMS, m.p.

*Note: Yields are hypothetical and based on typical values for these reaction types. Actual results may vary.

Route 2: Synthesis of Pyrido[5,4-d]pyrimidine Derivatives via Buchwald-Hartwig Amination

This pathway demonstrates the construction of a nitrogen-containing fused heterocyclic system. The key steps are a palladium-catalyzed Buchwald-Hartwig amination to introduce an amine or amide at the 5-position, followed by a condensation and cyclization reaction to form the pyrimidine ring. This scaffold is prevalent in kinase inhibitors and other pharmacologically active agents.

Experimental Workflow: Route 2

A This compound B Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) A->B + Amine Source (e.g., NH3) C 5-Amino-3-chloro-pyridin-2-ol (Intermediate) B->C D Condensation/Cyclization (e.g., with Formamide) C->D E Substituted Pyrido[5,4-d]pyrimidine (Final Product) D->E

Application Notes and Protocols for Sonogashira Coupling with 3-Chloro-5-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, and it is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and broad functional group tolerance.[1][2]

These application notes provide a detailed, step-by-step guide for the Sonogashira coupling of 3-Chloro-5-iodo-pyridin-2-ol with a terminal alkyne. The significant difference in reactivity between the aryl iodide and the aryl chloride moieties allows for a highly selective reaction at the 5-position of the pyridine ring.[3] The presence of the pyridin-2-ol functional group is well-tolerated under the described conditions.

Reaction Principle and Selectivity

The Sonogashira coupling proceeds through a dual catalytic cycle involving palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the subsequent reductive elimination to form the C-C bond, while the copper co-catalyst activates the terminal alkyne.[4]

A key feature of this reaction with this compound is its regioselectivity. The carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond.[3] This allows for the selective alkynylation at the 5-position of the pyridine ring, leaving the chloro and hydroxyl groups intact.

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

  • Palladium catalyst (e.g., PdCl2(PPh3)2, Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et3N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv), the palladium catalyst (0.02 - 0.05 equiv), and copper(I) iodide (0.05 - 0.10 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the base (2.0 - 3.0 equiv). Stir the mixture for 5-10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (typically room temperature to 60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute it with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-chloro-5-(alkynyl)-pyridin-2-ol.

Data Presentation

The following table summarizes representative quantitative data for Sonogashira coupling reactions with substrates similar to this compound.

Aryl HalideAlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Ethyl-4-iodophenolPhenylacetylenePdCl2(PPh3)2 (3)CuI (5)Et3N (2.5)DMF601285-95
3-Fluoro-4-iodopyridine4-EthynylanisolePd(PPh3)4 (5)CuI (10)Et3N (3)THFRT1688-98
2-Amino-3-bromopyridinePhenylacetylenePd(CF3COO)2 (2.5)CuI (5)Et3N (2 mL)DMF100372-96
2-chloro-5-iodopyridinePhenylacetylenePdCl2(PPh3)2 (0.5)--[TBP][4EtOV]55372

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the Sonogashira coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Catalysts (this compound, Pd Catalyst, CuI) B 2. Establish Inert Atmosphere (Purge with Ar or N2) A->B C 3. Add Solvent & Base (Anhydrous Solvent, Base) B->C D 4. Add Terminal Alkyne C->D E 5. Stir and Monitor (TLC or LC-MS) D->E F 6. Quench & Filter E->F G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I Product Final Product I->Product

Caption: Experimental workflow for the Sonogashira coupling.

Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)-I(L2) Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)-C≡CR(L2) Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_alkyne->Product Product Formation Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide + CuI, Base Cu_acetylide->Pd_complex Transfers Alkyne

Caption: Simplified Sonogashira catalytic cycle.

References

Application Notes and Protocols for 3-Chloro-5-iodo-pyridin-2-ol in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the general properties of halogenated pyridine derivatives in organic electronics. As of the current literature survey, direct applications of 3-chloro-5-iodo-pyridin-2-ol in this field are not extensively documented. Therefore, the specific experimental details and performance data provided are hypothetical and intended to serve as an illustrative guide for researchers.

Introduction

This compound is a halogenated pyridine derivative with potential as a precursor for the synthesis of novel organic electronic materials. The presence of two distinct halogen atoms (chlorine and iodine) at specific positions on the pyridine ring offers versatile reactivity for various cross-coupling reactions, enabling the construction of complex organic molecules with tailored electronic properties. The pyridin-2-ol moiety can also be functionalized to further tune the molecule's characteristics. This document outlines a hypothetical application of a material derived from this compound as a hole-transporting material (HTM) in an organic light-emitting diode (OLED).

Hypothetical Application: Hole-Transporting Material in OLEDs

Pyridine-containing compounds are widely explored as components of charge-transporting materials in organic electronics.[1] The electron-deficient nature of the pyridine ring can be advantageous for creating materials with deep highest occupied molecular orbital (HOMO) levels, which is desirable for efficient hole injection from the anode and for blocking electron leakage from the emissive layer in an OLED.

In this hypothetical application, this compound serves as a core building block for the synthesis of a novel hole-transporting material, hereafter referred to as Py-HTM-1 . The synthetic strategy involves the sequential functionalization of the iodo and chloro positions via Suzuki and Buchwald-Hartwig cross-coupling reactions, respectively, to attach hole-transporting moieties such as triphenylamine or carbazole derivatives.

Hypothetical Performance Data of Py-HTM-1

The following table summarizes the projected quantitative data for the hypothetical Py-HTM-1 based on typical values for high-performance hole-transporting materials derived from pyridine scaffolds.[2]

PropertyHypothetical ValueUnitSignificance in OLED Performance
Highest Occupied Molecular Orbital (HOMO)-5.4eVDetermines the energy barrier for hole injection from the anode. A good match with the anode's work function is crucial.
Lowest Unoccupied Molecular Orbital (LUMO)-2.1eVInfluences the electron-blocking properties of the material. A higher LUMO level helps confine electrons to the emissive layer.
Triplet Energy (ET)2.8eVA high triplet energy is essential to prevent quenching of excitons in the emissive layer of phosphorescent OLEDs.
Hole Mobility (µh)1.2 x 10-4cm2V-1s-1Represents the efficiency of hole transport through the material. Higher mobility generally leads to lower operating voltage.
Glass Transition Temperature (Tg)135°CIndicates the thermal stability of the amorphous film. A high Tg is important for the long-term operational stability of the device.
Photoluminescence Quantum Yield (PLQY)35%Measures the efficiency of light emission in the solid state. While not the primary emitting material, its own emission should not interfere with the desired color.

Experimental Protocols

This protocol describes a generalized two-step synthesis of an advanced material from this compound.

Step 1: Suzuki Coupling at the 5-position (Iodine)

  • To a solution of this compound (1 eq.) in a 3:1 mixture of toluene and water, add the desired boronic acid derivative (e.g., 4-(diphenylamino)phenylboronic acid) (1.1 eq.).

  • Add K2CO3 (3 eq.) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Degas the mixture with argon for 30 minutes.

  • Heat the reaction mixture at 90 °C for 24 hours under an argon atmosphere.

  • After cooling to room temperature, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Buchwald-Hartwig Amination at the 3-position (Chlorine)

  • In a glovebox, combine the product from Step 1 (1 eq.), the desired amine (e.g., carbazole) (1.2 eq.), Pd2(dba)3 (0.02 eq.), and a suitable phosphine ligand (e.g., XPhos) (0.08 eq.).

  • Add sodium tert-butoxide (1.4 eq.) and anhydrous toluene.

  • Seal the reaction vessel and heat at 110 °C for 48 hours.

  • After cooling, dilute the reaction mixture with dichloromethane and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the final product (Py-HTM-1) by column chromatography followed by sublimation for high purity required for electronic devices.

This protocol outlines the fabrication of a simple OLED device using the hypothetically synthesized Py-HTM-1.

  • Substrate Preparation:

    • Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and treat with UV-ozone for 15 minutes to improve the work function and remove organic residues.

  • Thin Film Deposition (by Thermal Evaporation):

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).

    • Deposit the following layers sequentially:

      • Hole Injection Layer (HIL): 10 nm of a suitable material (e.g., HAT-CN).

      • Hole Transport Layer (HTL): 40 nm of the synthesized Py-HTM-1 .

      • Emissive Layer (EML): 20 nm of a host material (e.g., CBP) doped with a phosphorescent emitter (e.g., Ir(ppy)3).

      • Electron Transport Layer (ETL): 30 nm of a suitable material (e.g., TPBi).

      • Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF).

      • Cathode: 100 nm of aluminum (Al).

  • Encapsulation:

    • Transfer the fabricated device to a nitrogen-filled glovebox.

    • Encapsulate the device using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.

Visualizations

G cluster_synthesis Synthesis of Py-HTM-1 cluster_fabrication OLED Device Fabrication precursor This compound step1 Suzuki Coupling (Functionalization at Iodo position) precursor->step1 intermediate Intermediate Product step1->intermediate step2 Buchwald-Hartwig Amination (Functionalization at Chloro position) intermediate->step2 product Purified Py-HTM-1 step2->product purification Purification (Column Chromatography, Sublimation) product->purification deposition Thermal Evaporation of Organic Layers (HIL, HTL, EML, ETL, EIL) purification->deposition Material for HTL substrate ITO Substrate Cleaning substrate->deposition cathode Cathode Deposition (Al) deposition->cathode encapsulation Device Encapsulation cathode->encapsulation final_device Final OLED Device encapsulation->final_device G cluster_device OLED Device Structure cluster_energy Energy Level Diagram Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (Py-HTM-1) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Anode_WF Anode Work Function HOMO_HTL HOMO (Py-HTM-1) Anode_WF->HOMO_HTL Hole Transport HOMO_EML HOMO (EML) HOMO_HTL->HOMO_EML LUMO_EML LUMO (EML) LUMO_ETL LUMO (ETL) LUMO_ETL->LUMO_EML Cathode_WF Cathode Work Function Cathode_WF->LUMO_ETL Electron Transport Hole_Injection Hole Injection Recombination Exciton Recombination (Light Emission) Electron_Injection Electron Injection

References

Application Notes and Protocols: Experimental Procedure for the N-arylation of 3-Chloro-5-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the selective N-arylation of 3-chloro-5-iodo-pyridin-2-ol, a versatile building block in medicinal chemistry. N-aryl-2-pyridone scaffolds are prevalent in numerous pharmaceutical agents. The procedures outlined focus on two robust and widely adopted cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide includes comprehensive, step-by-step instructions, tabulated data for reaction parameter comparison, and visual workflows to ensure reproducibility and aid in experimental design.

Core Concepts and Strategy

The N-arylation of this compound leverages the tautomeric equilibrium that favors the 2-pyridone form, allowing the nitrogen atom to act as a nucleophile. The primary strategic challenge is achieving chemoselectivity, as the substrate possesses two distinct halogen atoms. In transition-metal-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, enabling selective arylation at the 5-position of the pyridine ring.

The two primary methods detailed are:

  • Buchwald-Hartwig Amination : A highly versatile palladium-catalyzed reaction for forming carbon-nitrogen bonds.[1][2][3] It is known for its broad substrate scope and tolerance of various functional groups.[1]

  • Ullmann Condensation : A classic copper-catalyzed method for C-N bond formation.[4] Modern variations utilize ligands to improve efficiency and milden the traditionally harsh reaction conditions.[4][5]

Comparative Data for N-Arylation Methodologies

The selection of an appropriate catalytic system is critical for successful N-arylation. The table below summarizes typical parameters for the Buchwald-Hartwig and Ullmann-type reactions, providing a baseline for experimental design.

Table 1: Comparison of Catalytic Systems for N-Arylation

ParameterBuchwald-Hartwig AminationUllmann Condensation (Modern)
Catalyst Pd(OAc)₂, Pd₂(dba)₃CuI, Cu₂O, Cu(acac)₂
Ligand Josiphos, XPhos, BINAP, RuPhos1,10-Phenanthroline, L-Proline, Diamines
Base NaOt-Bu, K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THF (anhydrous)DMF, NMP, DMSO
Temperature 80 - 120 °C100 - 160 °C
Atmosphere Inert (Argon or Nitrogen)Inert or Air (method dependent)
Typical Yields Good to ExcellentModerate to Excellent

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents should be handled with care. Anhydrous solvents and inert atmosphere techniques are required for the Buchwald-Hartwig protocol.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the selective N-arylation of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.05 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; 0.10 equiv)

  • Cesium Carbonate (Cs₂CO₃; 2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the selected aryl bromide, cesium carbonate, Pd(OAc)₂, and XPhos.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-aryl-3-chloro-5-iodo-pyridin-2-ol product.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation

This protocol provides a ligand-assisted Ullmann condensation procedure, which generally offers a cost-effective alternative to palladium-catalyzed methods.

Materials:

  • This compound (1.0 equiv)

  • Aryl Iodide (1.5 equiv)

  • Copper(I) Iodide (CuI; 0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Potassium Carbonate (K₂CO₃; 2.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In an oven-dried round-bottom flask, combine this compound, the aryl iodide, CuI, 1,10-phenanthroline, and potassium carbonate.

  • Add DMF to the flask.

  • Fit the flask with a reflux condenser and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture vigorously under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 18-36 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude material by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired N-arylated product.

Visualized Workflows and Pathways

The following diagrams illustrate the general experimental workflow and the catalytic cycle for the Buchwald-Hartwig amination.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Combine Reactants (Pyridinol, Aryl Halide, Base) catalyst 2. Add Catalyst System (Pd/Ligand or Cu/Ligand) reagents->catalyst solvent 3. Add Anhydrous Solvent catalyst->solvent inert 4. Establish Inert Atmosphere (Evacuate/Backfill with Argon) solvent->inert heat 5. Heat and Stir (80-130 °C) inert->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor cool 7. Cool to Room Temp monitor->cool filter 8. Filter & Extract cool->filter purify 9. Purify via Chromatography filter->purify analyze 10. Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for N-arylation cross-coupling reactions.

Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ pd_complex Ar-Pd(II)-X(Lₙ) pd0->pd_complex Ar-X ox_add_label Oxidative Addition amide_complex Ar-Pd(II)-N(Pyr)(Lₙ) pd_complex->amide_complex Pyridone-H, Base deprot_label Deprotonation & Ligand Exchange amide_complex->pd0 red_elim_label Reductive Elimination product Ar-N(Pyr) Product amide_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Chloro-5-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 3-Chloro-5-iodo-pyridin-2-ol. The information provided addresses common issues to improve reaction yield and efficiency.

Troubleshooting Guide

Low yields in the Suzuki coupling of this compound can arise from several factors. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Conversion Inadequate Catalyst Activity: The palladium catalyst may be inhibited by the pyridine nitrogen.[1] The C-Cl bond is also less reactive than the C-I bond.[1]Switch to a more active catalyst system. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[2] Consider using a pre-catalyst such as PdCl₂(dppf).
Insufficient Reaction Temperature: The activation energy for the oxidative addition of the C-Cl bond may not be reached.[2]Gradually increase the reaction temperature, for example, from 80°C to 110°C.[3]
Ineffective Base: The base may not be strong enough to promote transmetalation.[2]Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2]
Mixture of Byproducts Protodeboronation: The boronic acid is protonated and loses its boron group, rendering it inactive.[1] This is more likely with aqueous bases or protic solvents.[1]Use anhydrous solvents and a non-aqueous base like KF.[4] Alternatively, switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester).[2]
Homocoupling: The boronic acid couples with itself.[1] This can be promoted by the presence of oxygen.[1]Ensure the reaction is thoroughly degassed by purging with an inert gas like argon or nitrogen.[2]
Dehalogenation: The chloro or iodo group is replaced by a hydrogen atom.[1] This can be caused by certain bases or high temperatures.[1]Lower the reaction temperature and consider a milder base.
Selective Coupling at the Iodo Position Only Differential Reactivity: The C-I bond is significantly more reactive than the C-Cl bond.[5] Milder conditions will favor reaction at the iodo position.[6]To achieve coupling at the chloro position (after the iodo has reacted), more forcing conditions such as higher temperatures and longer reaction times may be necessary.[6]

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Suzuki coupling?

A1: This substrate presents a few challenges. Firstly, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation, a phenomenon sometimes referred to as the "2-pyridyl problem".[1] Secondly, while the carbon-iodine bond is quite reactive, the carbon-chlorine bond is stronger and requires more forcing conditions for oxidative addition.[1][5] The presence of the hydroxyl group can also influence the reaction, potentially by interacting with the catalyst or base.

Q2: Which halogen is expected to react first, the chlorine or the iodine?

A2: The carbon-iodine bond is more readily activated by the palladium catalyst than the carbon-chlorine bond.[5] Therefore, under typical Suzuki coupling conditions, selective coupling at the 5-iodo position is expected to occur preferentially.[6]

Q3: What are the most common side reactions to look out for?

A3: The most common side reactions include:

  • Protodeboronation: The boronic acid is replaced by a proton, deactivating it for cross-coupling.[1]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.[1]

  • Dehalogenation: Either the chloro or iodo group is replaced by a hydrogen atom.[1]

Q4: How do I choose the optimal catalyst and ligand for this reaction?

A4: For challenging substrates like this, standard ligands such as triphenylphosphine (PPh₃) may be ineffective.[3] It is recommended to use bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands can stabilize the palladium catalyst and promote the difficult oxidative addition step.[2] Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[3]

Q5: What is the role of the base, and which one should I choose?

A5: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2][7] The choice of base can significantly impact the yield.[8] Strong inorganic bases are often effective. Good starting points for screening include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[3]

Q6: What solvent system is recommended?

A6: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are commonly used.[1] Often, a co-solvent of water is used to dissolve the inorganic base.[1] However, if protodeboronation is an issue, switching to a completely anhydrous system with a base like KF might be beneficial.[4]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point and should be optimized for specific boronic acids.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2-3 eq.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[3]

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[3]

  • Seal the vessel and purge with an inert gas (e.g., Argon) by evacuating and backfilling three times.[3]

  • Under a positive pressure of the inert gas, add the palladium precursor and the ligand.[3]

  • Add the degassed solvent(s) via syringe.[3]

  • Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).[3]

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[2]

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Solids: This compound, Boronic Acid, Base B Purge with Inert Gas (e.g., Argon 3x) A->B C Add Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat Reaction (e.g., 80-110°C) D->E F Monitor Progress (TLC / LC-MS) E->F G Aqueous Work-up (Dilute, Extract, Dry) F->G H Purify Crude Product (Column Chromatography) G->H

Caption: A general experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Tree Start Low Yield? Q1 Is Starting Material Consumed? Start->Q1 A1_Yes Complex Mixture of Byproducts? Q1->A1_Yes Yes A1_No No/Low Conversion Q1->A1_No No Q2 Homocoupling Observed? A1_Yes->Q2 Yes Sol_A1_No_1 Increase Temperature A1_No->Sol_A1_No_1 Sol_A1_No_2 Switch to More Active Catalyst/Ligand (e.g., SPhos, XPhos) A1_No->Sol_A1_No_2 Sol_A1_No_3 Screen Different Bases (e.g., K3PO4, Cs2CO3) A1_No->Sol_A1_No_3 Sol_Q2_Yes Ensure Thorough Degassing Q2->Sol_Q2_Yes Yes Q3 Protodeboronation Suspected? Q2->Q3 No Sol_Q2_Yes->Q3 Sol_Q3_Yes Use Anhydrous Conditions or Switch to Boronate Ester Q3->Sol_Q3_Yes Yes End Optimized Reaction Q3->End No Sol_Q3_Yes->End

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

Common side reactions in the synthesis of 3-Chloro-5-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Chloro-5-iodo-pyridin-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are two primary synthetic strategies for the preparation of this compound:

  • Route A: Iodination of 3-Chloro-pyridin-2-ol.

  • Route B: Chlorination of 5-Iodo-pyridin-2-ol.

The choice between these routes often depends on the availability and cost of the starting materials.

Q2: What are the typical halogenating agents used for these transformations?

A2: For the iodination step (Route A), common reagents include N-Iodosuccinimide (NIS) and iodine monochloride (ICl). For the chlorination step (Route B), N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are frequently employed.

Q3: What is the expected regioselectivity of the halogenation on the pyridin-2-ol ring?

A3: The pyridin-2-ol ring is an electron-rich system, and electrophilic halogenation typically occurs at the positions ortho and para to the hydroxyl group (positions 3 and 5). The existing halogen substituent will also influence the position of the second halogenation.

Q4: How can I purify the final product?

A4: Purification of this compound can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Halogenating Agent Use a fresh batch of the halogenating agent. NCS and NIS can decompose over time.
Insufficient Reaction Temperature Gradually increase the reaction temperature while monitoring for product formation and side reactions.
Inappropriate Solvent Ensure the solvent is suitable for the chosen halogenating agent and starting material. Acetonitrile, dichloromethane, and acetic acid are common solvents.
Incorrect Stoichiometry Re-evaluate the stoichiometry of the reactants. A slight excess of the halogenating agent may be required.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause Suggested Solution
Reaction Temperature Too High Lowering the reaction temperature can often improve the regioselectivity of the halogenation.
Highly Reactive Halogenating Agent Consider using a milder halogenating agent. For example, if ICl gives poor selectivity, NIS might be a better choice.
Incorrect pH (for some reactions) The pH of the reaction medium can influence the reactivity and selectivity. Buffering the reaction may be necessary.
Problem 3: Formation of Di-halogenated Side Products
Possible Cause Suggested Solution
Excess Halogenating Agent Use a stoichiometric amount or only a slight excess of the halogenating agent.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
High Reaction Temperature Running the reaction at a lower temperature can reduce the rate of the second halogenation.

Experimental Protocols

Protocol A: Iodination of 3-Chloro-pyridin-2-ol
  • Reaction Setup: To a solution of 3-Chloro-pyridin-2-ol (1.0 eq) in a suitable solvent (e.g., acetonitrile), add N-Iodosuccinimide (NIS) (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Table 1: Representative Reaction Parameters for Iodination of 3-Chloro-pyridin-2-ol

ParameterValue
Starting Material 3-Chloro-pyridin-2-ol
Iodinating Agent N-Iodosuccinimide (NIS)
Solvent Acetonitrile
Temperature 25 °C
Reaction Time 18 hours
Typical Yield 75-85%
Protocol B: Chlorination of 5-Iodo-pyridin-2-ol
  • Reaction Setup: Dissolve 5-Iodo-pyridin-2-ol (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 8-16 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent in vacuo. Purify the residue by column chromatography.

Table 2: Representative Reaction Parameters for Chlorination of 5-Iodo-pyridin-2-ol

ParameterValue
Starting Material 5-Iodo-pyridin-2-ol
Chlorinating Agent N-Chlorosuccinimide (NCS)
Solvent Dichloromethane
Temperature 25 °C
Reaction Time 12 hours
Typical Yield 70-80%

Visualizing Reaction Pathways and Troubleshooting

Synthesis_Troubleshooting start Start Synthesis route_A Route A: Iodination of 3-Chloro-pyridin-2-ol start->route_A route_B Route B: Chlorination of 5-Iodo-pyridin-2-ol start->route_B product This compound route_A->product Success low_yield Low/No Product route_A->low_yield multi_prod Multiple Products route_A->multi_prod dihalo_prod Di-halogenated Product route_A->dihalo_prod route_B->product Success route_B->low_yield route_B->multi_prod route_B->dihalo_prod sol_inactive Check Reagent Activity low_yield->sol_inactive Possible Cause sol_temp Adjust Temperature low_yield->sol_temp Possible Cause multi_prod->sol_temp Possible Cause sol_reagent Change Halogenating Agent multi_prod->sol_reagent Possible Cause sol_stoich Adjust Stoichiometry dihalo_prod->sol_stoich Possible Cause sol_time Monitor Reaction Time dihalo_prod->sol_time Possible Cause

Caption: Troubleshooting workflow for the synthesis of this compound.

This diagram illustrates the two primary synthetic routes and the common issues that may arise, along with their potential solutions. By following these guides, researchers can more effectively navigate the synthesis of this compound.

Technical Support Center: Purification of 3-Chloro-5-iodo-pyridin-2-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Chloro-5-iodo-pyridin-2-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most probable impurities depend on the synthetic route. A common method for the synthesis of this compound is the direct iodination of 3-Chloro-pyridin-2-ol. In this case, potential impurities include:

  • Unreacted 3-Chloro-pyridin-2-ol: Incomplete iodination can lead to the presence of the starting material.

  • Di-iodinated species: Over-iodination can result in the formation of di-iodinated pyridin-2-ol derivatives.

  • Residual iodinating reagent and byproducts: Depending on the reagent used (e.g., N-iodosuccinimide (NIS) or iodine with an oxidant), residual reagent or its byproducts (e.g., succinimide) may be present.

  • Isomers: Depending on the reaction conditions, minor amounts of other positional isomers might be formed.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the impurity profile and the scale of the reaction. The most common and effective methods are:

  • Recrystallization: This is often the most efficient method for removing minor impurities and obtaining highly pure crystalline material, provided a suitable solvent is found.

  • Column Chromatography: This technique is highly versatile for separating the desired product from impurities with different polarities, such as starting materials and over-iodinated byproducts.

  • Preparative High-Performance Liquid Chromatography (HPLC): For very challenging separations or when very high purity is required, preparative HPLC can be employed, although it is generally less scalable than recrystallization or column chromatography.

Q3: How can I assess the purity of my this compound sample?

A3: Purity assessment is crucial after purification. Commonly used analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the sample and detecting even minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are excellent for confirming the structure of the desired product and identifying impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.

  • Mass Spectrometry (MS): MS helps to confirm the molecular weight of the product and identify impurities based on their mass-to-charge ratio.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for crystalline solids.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Steps
Product loss during recrystallization - Optimize the solvent system: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different single or mixed solvent systems. - Minimize the amount of hot solvent used: Using an excess of hot solvent will result in a significant amount of product remaining in the mother liquor upon cooling. - Cool the solution slowly: Gradual cooling promotes the formation of pure crystals. Rapid cooling can lead to the precipitation of impurities along with the product.
Product loss during column chromatography - Choose the appropriate stationary and mobile phases: Perform thin-layer chromatography (TLC) first to determine the optimal solvent system for good separation. - Avoid overloading the column: Loading too much crude material can lead to poor separation and product loss. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight. - Ensure proper packing of the column: An improperly packed column with cracks or channels will result in poor separation.
Product decomposition - Check the stability of your compound: Some halogenated pyridinols can be sensitive to acidic or basic conditions, or prolonged heat. - Use neutral purification conditions: If your compound is acid-sensitive, consider using a neutralized silica gel (e.g., by pre-treating with triethylamine) for column chromatography. - Avoid excessive heat: During recrystallization, avoid prolonged heating.
Issue 2: Persistent Impurities After Purification
Impurity Type Troubleshooting Steps
Unreacted Starting Material (3-Chloro-pyridin-2-ol) - Recrystallization: If the solubility of the starting material is significantly different from the product, recrystallization can be effective. - Column Chromatography: A well-optimized column chromatography system should be able to separate the more polar starting material from the less polar product.
Over-iodinated Byproducts - Column Chromatography: These byproducts are typically less polar than the mono-iodinated product and can often be separated by column chromatography. A shallow solvent gradient may be necessary to achieve good resolution. - Recrystallization: Finding a solvent system that selectively crystallizes the desired product while leaving the di-iodinated species in the mother liquor is key.
Baseline material or highly polar impurities - Aqueous Wash: If the impurities are acidic or basic, an aqueous wash of the organic solution of the crude product with a dilute acid or base can remove them. - Column Chromatography with a more polar eluent: A step gradient to a more polar solvent system might be necessary to elute highly polar impurities from the column after the product has been collected.

Data Presentation

Table 1: Illustrative Purification Data for this compound

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical Yield RangeNotes
Recrystallization~90%>99%70-90%Dependent on finding an optimal solvent system.
Column Chromatography70-90%>98%60-85%Yield can be lower due to the collection of mixed fractions.
Preparative HPLC>95%>99.5%50-80%Typically used for small quantities and high-purity requirements.

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture such as ethanol/water or ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heat the mixture to boiling with stirring. Gradually add more solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol, determined by TLC analysis)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a TLC method to find a solvent system that gives the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound Recrystallize Recrystallization Crude->Recrystallize Method 1 Column Column Chromatography Crude->Column Method 2 Dissolve Dissolve in Minimum Hot Solvent Filter Filter and Dry Dissolve->Filter Recrystallize->Dissolve Pure_Recryst Pure Product Filter->Pure_Recryst Adsorb Adsorb on Silica Gel Elute Elute with Solvent Gradient Adsorb->Elute Column->Adsorb Fractions Collect and Analyze Fractions Elute->Fractions Evaporate Combine Pure Fractions and Evaporate Fractions->Evaporate Pure_Column Pure Product Evaporate->Pure_Column

Caption: General purification workflow for this compound.

TroubleshootingTree Start Problem Encountered During Purification LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct RecrystallizationLoss Loss during Recrystallization? LowYield->RecrystallizationLoss Yes ColumnLoss Loss during Column Chromatography? LowYield->ColumnLoss No StartingMaterial Unreacted Starting Material? ImpureProduct->StartingMaterial OverIodination Over-iodinated Byproduct? ImpureProduct->OverIodination OtherImpurity Other Impurities? ImpureProduct->OtherImpurity OptimizeSolvent Optimize Solvent System (Solubility Test) RecrystallizationLoss->OptimizeSolvent SlowCooling Ensure Slow Cooling RecrystallizationLoss->SlowCooling CheckTLC Optimize Eluent via TLC ColumnLoss->CheckTLC AvoidOverloading Check Column Loading ColumnLoss->AvoidOverloading ColumnSep Optimize Column Chromatography (Gradient Elution) StartingMaterial->ColumnSep RecrystSep Attempt Recrystallization with Different Solvent StartingMaterial->RecrystSep OverIodination->ColumnSep AqueousWash Perform Aqueous Wash (Acid/Base) OtherImpurity->AqueousWash

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: Optimization of 3-Chloro-5-iodo-pyridin-2-ol Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-chloro-5-iodo-pyridin-2-ol. The following information is designed to help overcome common experimental challenges and optimize reaction conditions for the selective synthesis of 5-aryl-3-chloro-pyridin-2-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react selectively in the Suzuki-Miyaura cross-coupling of this compound?

The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond.[1][2] Consequently, the Suzuki-Miyaura coupling will selectively occur at the 5-position (C-I) over the 3-position (C-Cl), yielding the 5-aryl-3-chloro-pyridin-2-ol product. This selectivity is a common strategy in the synthesis of polysubstituted aromatic compounds.[1]

Q2: What are the most common side reactions to be aware of, and how can they be minimized?

The most common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling of the boronic acid.

  • Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom. It can be exacerbated by high temperatures and the presence of water. To minimize this, use of boronic esters (e.g., pinacol esters) which are more stable, is recommended. Careful optimization of the base and temperature is also crucial.[3]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or if the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient.[3][4] To mitigate homocoupling, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that solvents are thoroughly degassed. Using a direct Pd(0) source like Pd(PPh₃)₄ or ensuring efficient in situ reduction of a Pd(II) precatalyst can also be beneficial.[3][4]

Q3: Can the 2-ol group on the pyridine ring interfere with the reaction?

Yes, the pyridin-2-ol tautomer can be deprotonated by the base, forming a pyridin-2-olate. The oxygen atom of the olate can potentially coordinate to the palladium center, which may influence the catalyst's activity. While this is a possibility, successful couplings of similar pyridinol systems are well-documented. If catalyst inhibition is suspected, screening different ligands that can modulate the coordination sphere of the palladium catalyst may be beneficial.

Q4: Is it necessary to protect the pyridin-2-ol group?

In many cases, protection of the pyridin-2-ol is not necessary. The Suzuki-Miyaura coupling is generally tolerant of hydroxyl groups. However, if issues with solubility or side reactions related to the acidic proton are encountered, protection as a more soluble ether (e.g., methoxy or benzyloxy) or another suitable protecting group could be considered.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no yield is a common issue that can be addressed by systematically evaluating the reaction components.

Potential Cause Troubleshooting Recommendation Rationale
Inactive Catalyst System Screen different palladium precatalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) and ligands. For less reactive chlorides (in case of further coupling), bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[3]The choice of catalyst and ligand is critical for efficient oxidative addition, which is often the rate-limiting step.[3] For the more reactive C-I bond, a wider range of catalysts may be effective.
Inappropriate Base Screen a variety of bases such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base are crucial.The base activates the boronic acid, facilitating transmetalation.[5] The optimal base is substrate-dependent.
Suboptimal Solvent Common solvents for Suzuki couplings include 1,4-dioxane, DMF, toluene, and THF, often with a small amount of water.[6][7] Ensure all reactants are soluble in the chosen solvent system at the reaction temperature.Solvent choice affects catalyst activity, substrate solubility, and can influence the reaction pathway.
Low Reaction Temperature Gradually increase the reaction temperature, typically in the range of 70-110 °C.[6]Higher temperatures can overcome the activation energy for oxidative addition, but may also increase the rate of side reactions like protodeboronation.
Poor Quality Reagents Use fresh, high-purity boronic acid or consider using the corresponding pinacol ester for enhanced stability. Ensure the this compound is pure.Decomposition of boronic acid is a frequent cause of low yields.[3]
Problem 2: Formation of Significant Byproducts
Observed Byproduct Potential Cause Troubleshooting Recommendation
Protodeboronation Product The boronic acid is being replaced by a hydrogen atom. This is often promoted by high temperatures and excessive water.Use a more stable boronic ester (e.g., pinacol ester). Optimize the amount of water in the reaction or try anhydrous conditions. A milder base might also be beneficial.
Homocoupling of Boronic Acid Inefficient reduction of Pd(II) precatalyst or presence of oxygen.Thoroughly degas all solvents and maintain a strict inert atmosphere. Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst system known for efficient in situ reduction.
Dehalogenation of Starting Material The iodine atom is replaced by a hydrogen atom without coupling.This can be caused by certain impurities or side reactions with the solvent or base. Ensure high purity of all reagents and consider screening different solvents and bases.

Data Presentation: Optimizing Reaction Parameters

The following tables provide a summary of common starting conditions and parameters to consider for optimization based on literature for similar substrates.

Table 1: Recommended Starting Conditions for Optimization

Parameter Recommendation Notes
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Pd(PPh₃)₄ is a Pd(0) source and does not require an activation step. PdCl₂(dppf) is a robust and commonly used Pd(II) precatalyst.
Ligand (If using a precursor like Pd(OAc)₂) PPh₃, SPhos, or XPhos (1:2 Pd:Ligand ratio)For the C-I coupling, PPh₃ is often sufficient. If reactivity is low, more electron-rich and bulky ligands can be screened.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₃PO₄ is a stronger base and can be effective for more challenging couplings.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 or 5:1 v/v) or DMF/H₂O (95:5 v/v)[6]The aqueous mixture often enhances the rate of transmetalation.
Temperature 80-100 °CStart at a lower temperature and increase if the reaction is sluggish.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion.

Table 2: Guide to Systematic Optimization

Variable Low End Mid-Range High End Expected Outcome
Temperature (°C) 7090110Increased reaction rate, but also potential for increased side reactions.
Base Na₂CO₃, KFK₂CO₃, Cs₂CO₃K₃PO₄Stronger bases can increase the rate of transmetalation but may also promote side reactions.
Catalyst Loading (mol%) 135Higher loading can increase the reaction rate but also the cost and potential for side reactions.
Water Content (in organic solvent) Anhydrous10%20%A small amount of water often accelerates the reaction, but too much can lead to protodeboronation.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound, which should be optimized for each specific boronic acid partner.

Protocol 1: General Procedure using Pd(PPh₃)₄

  • To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using a Pd(II) Precatalyst and a Buchwald Ligand

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and SPhos (0.04 equiv.) to a reaction vial.

  • Add anhydrous, degassed toluene.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Follow steps 6-10 from Protocol 1 for reaction monitoring, workup, and purification.

Visualizing the Workflow and Logic

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield check_reagents Check Reagent Quality (Purity, Freshness) start->check_reagents screen_catalyst Screen Catalyst/Ligand check_reagents->screen_catalyst Reagents OK screen_base Screen Base screen_catalyst->screen_base No Improvement success Improved Yield screen_catalyst->success Improvement screen_solvent Screen Solvent screen_base->screen_solvent No Improvement screen_base->success Improvement optimize_temp Optimize Temperature screen_solvent->optimize_temp No Improvement screen_solvent->success Improvement optimize_temp->success Optimization Successful

Caption: A logical workflow for troubleshooting low product yield in the cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pd2_complex R-Pd(II)Ln-I oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar-B(OR')3- pd2_aryl_complex R-Pd(II)Ln-Ar transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar reductive_elimination->product reactants R-I + ArB(OH)2 base Base base->transmetalation

References

Overcoming low reactivity of 3-Chloro-5-iodo-pyridin-2-ol in C-N bond formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 3-chloro-5-iodo-pyridin-2-ol in C-N bond formation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in C-N cross-coupling reactions?

A1: The low reactivity of this compound stems from a combination of electronic and structural factors. The pyridine ring is inherently electron-deficient, which is further exacerbated by the electron-withdrawing effects of the chloro and iodo substituents. This reduces the electron density of the ring, making oxidative addition, a key step in many cross-coupling reactions, more difficult. Additionally, the pyridin-2-ol tautomer can coordinate with the metal catalyst (e.g., palladium or copper) through the nitrogen and oxygen atoms, potentially leading to catalyst inhibition. The presence of two halogen atoms also introduces the challenge of regioselectivity.

Q2: Which halogen is more likely to react in a cross-coupling reaction, the chlorine at C3 or the iodine at C5?

A2: In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. Therefore, C-N bond formation is expected to occur selectively at the C5 position (bearing the iodo group). This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the oxidative addition step in the catalytic cycle.[1][2]

Q3: What are the main catalytic systems used for C-N bond formation with this type of substrate?

A3: The two most common and effective catalytic systems for C-N bond formation with halopyridines are palladium-based (Buchwald-Hartwig amination) and copper-based (Ullmann condensation).[3][4]

  • Palladium-catalyzed Buchwald-Hartwig amination: This is a versatile and widely used method for forming C-N bonds.[3][5] It typically employs a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. The choice of ligand is crucial for achieving good reactivity with challenging substrates like this compound.[6]

  • Copper-catalyzed Ullmann condensation: This is a classical method that has seen a resurgence with the development of new ligands.[4][7] It often requires higher reaction temperatures than palladium-catalyzed reactions but can be a good alternative, especially for certain amine nucleophiles.[4]

Q4: Can I perform a nucleophilic aromatic substitution (SNAr) with this substrate?

A4: While nucleophilic aromatic substitution (SNAr) is a possible pathway for C-N bond formation with highly electron-deficient aromatic rings, it typically requires harsh reaction conditions (high temperatures and pressures) for unactivated chloropyridines.[8][9] The presence of the pyridin-2-ol group may further complicate the reaction. For these reasons, transition-metal-catalyzed methods are generally preferred for achieving C-N coupling with this substrate under milder conditions.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

This is a common issue when dealing with the low reactivity of this compound.

Potential Cause Troubleshooting Steps
Catalyst Inactivity/Decomposition Palladium: Use a well-defined, air-stable precatalyst (e.g., G3 or G4 Buchwald precatalysts). Ensure rigorous exclusion of oxygen using techniques like freeze-pump-thaw degassing or working in a glovebox.[10] • Copper: Use freshly sourced Cu(I) salts (e.g., CuI) as Cu(II) species are generally less active.[7]
Inappropriate Ligand Choice Palladium: For electron-deficient substrates, use bulky, electron-rich biaryl phosphine ligands such as XPhos, BrettPhos, or RuPhos.[10] For selective amination at the iodo-position of similar 2-chlorohalopyridines, BINAP has been shown to be effective.[1][2] • Copper: Use N,N'- or N,O-bidentate ligands. For pyridone substrates, trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCDA) has proven effective.[11] Pyridin-2-ol-N-oxide has also been reported as an efficient ligand for copper-catalyzed C-N coupling.[12]
Incorrect Base Palladium: A strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common choices.[10] For sensitive substrates, a weaker base like Cs₂CO₃ in large excess can be effective.[1][2] • Copper: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.[11]
Suboptimal Reaction Temperature Increase the reaction temperature in increments. While higher temperatures can improve reaction rates, be mindful of potential substrate or product decomposition.
Solvent Effects Toluene, dioxane, and DMF are common solvents for Buchwald-Hartwig and Ullmann reactions.[4][5] The choice of solvent can significantly impact catalyst solubility and reactivity.

G cluster_pd Palladium-Catalyzed (Buchwald-Hartwig) cluster_cu Copper-Catalyzed (Ullmann) pd_catalyst Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ pd_ligand Ligand: BINAP, Xantphos pd_base Base: Cs₂CO₃ (excess) pd_solvent Solvent: Toluene or Dioxane pd_temp Temp: 80-110 °C cu_catalyst Catalyst: CuI cu_ligand Ligand: DMCDA or Pyridin-2-ol-N-oxide cu_base Base: K₂CO₃ or Cs₂CO₃ cu_solvent Solvent: Toluene or DMF cu_temp Temp: 110-140 °C start Choose Catalytic System start->pd_catalyst start->cu_catalyst

Issue 2: Poor Regioselectivity (Reaction at C3-Cl instead of C5-I)

While reaction at the iodo-position is strongly favored, trace amounts of reaction at the chloro-position might be observed under certain conditions.

Potential Cause Troubleshooting Steps
High Reaction Temperature Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically preferred pathway (reaction at the C-I bond).
Highly Active Catalyst System A very active catalyst might begin to facilitate the more difficult oxidative addition to the C-Cl bond. Consider using a slightly less active but more selective catalyst system. For palladium, a BINAP-based catalyst has been shown to be selective for the iodo position on similar substrates.[1][2]

G reactants {this compound | + Amine} pd_cycle Buchwald-Hartwig Catalytic Cycle reactants->pd_cycle catalyst Pd(0)Ln catalyst->pd_cycle pd_cycle->catalyst Regenerated product 3-Chloro-5-amino-pyridin-2-ol pd_cycle->product

Experimental Protocols

Protocol 1: Palladium-Catalyzed Amination of 2-Chloro-5-iodopyridine (Model for C5-I Reactivity)

This protocol is adapted from a procedure for the selective amination of 2-chloro-5-iodopyridine and serves as a starting point for the reaction with this compound.[1]

Materials:

  • 2-Chloro-5-iodopyridine (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Pd₂(dba)₃ (0.025 equiv)

  • (±)-BINAP (0.075 equiv)

  • Cesium carbonate (Cs₂CO₃) (4.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add 2-chloro-5-iodopyridine, the aniline derivative, cesium carbonate, Pd₂(dba)₃, and (±)-BINAP.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed Amination of 2-Pyridones (Model for Pyridin-2-ol Substrates)

This protocol is based on a general method for the Ullmann coupling of 2-pyridones with aryl halides and can be adapted for this compound.[11]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMCDA) (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous toluene or DMF

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with CuI, DMCDA, and K₂CO₃.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to 110-130 °C.

  • Stir vigorously for the required reaction time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Summary

The following table summarizes typical reaction conditions for related C-N coupling reactions, which can serve as a starting point for optimizing the reaction of this compound.

Catalyst SystemSubstrateAmineLigandBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃2-Chloro-5-iodopyridineAnilineBINAPCs₂CO₃Toluene10095[1]
Pd(OAc)₂3-ChloropyridineOctylamineCyPF-t-BuNaOtBuDME9093[13]
CuI2-Pyridone3-BromopyridineDMCDAK₂CO₃Toluene13085[11]
CuIAryl IodidePrimary AminePyridin-2-ol-N-oxideK₂CO₃DMFRT - 6075-98[12]

G title Decision Logic for C-N Bond Formation Strategy start Goal: C-N Bond Formation with This compound selectivity_check Is regioselectivity at C5-I critical? start->selectivity_check pd_path Palladium-Catalyzed Buchwald-Hartwig Amination selectivity_check->pd_path Yes cu_path Copper-Catalyzed Ullmann Condensation selectivity_check->cu_path No, or as alternative snar_path Nucleophilic Aromatic Substitution (SNAr) selectivity_check->snar_path If catalyst-free is mandatory (with caution) pd_details Advantages: - High selectivity for C-I - Milder conditions - Broad ligand scope pd_path->pd_details cu_details Advantages: - Lower cost catalyst - Effective for certain amines - Alternative to Palladium cu_path->cu_details snar_details Disadvantages: - Harsh conditions required - Low reactivity for chloropyridines - Potential side reactions snar_path->snar_details

References

Troubleshooting guide for incomplete reactions of 3-Chloro-5-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chloro-5-iodo-pyridin-2-ol

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing incomplete reactions with this compound. The following sections are designed in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does its structure influence reactivity?

A1: this compound has several features that dictate its chemical reactivity. Firstly, it exists in tautomeric equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one forms. This equilibrium can be influenced by the solvent and pH of the reaction medium.

The molecule presents two distinct halogenated sites for reaction:

  • C5-Iodo Bond: The carbon-iodine bond is the most common site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) due to the high reactivity of iodine in oxidative addition steps with metal catalysts.

  • C3-Chloro Bond: The carbon-chlorine bond is generally less reactive in cross-coupling reactions but can be targeted for nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles or under forcing conditions. The pyridine ring is an electron-deficient system, which facilitates nucleophilic attack.[1][2]

The hydroxyl/amine functionality can also participate in reactions. The acidic proton can be removed by a base, which may alter the electronic properties and reactivity of the heterocyclic ring.

G cluster_0 Tautomeric Equilibrium cluster_1 Reactive Sites node1 This compound (Aromatic -OH form) node2 3-Chloro-5-iodo-pyridin-2(1H)-one (Amide form) node1->node2 Tautomerization node3 C5 - Iodo (Primary site for cross-coupling) node1->node3 node4 C3 - Chloro (Site for SNAr / secondary coupling) node1->node4 node5 N1/O2 Position (Acidic proton, potential coordination site) node1->node5

Caption: Tautomeric forms and key reactive sites of the molecule.

Q2: My reaction shows little to no conversion of the starting material. What are the essential initial checks?

A2: When a reaction fails to initiate, a systematic check of the reagents, reaction setup, and conditions is the most effective troubleshooting approach. Before making significant changes to the reaction parameters, verify the fundamentals.

The following workflow provides a logical sequence for diagnosing a stalled reaction.

TroubleshootingWorkflow start Stalled or Incomplete Reaction reagents 1. Verify Reagent Quality & Setup start->reagents conditions 2. Assess Reaction Conditions reagents->conditions Reagents & Setup OK sm_quality Purity of this compound reagents->sm_quality reagent_quality Quality of coupling partner, catalyst, base reagents->reagent_quality solvent_prep Solvent is anhydrous and/or degassed? reagents->solvent_prep atmosphere Inert atmosphere (Ar/N2) is maintained? reagents->atmosphere analysis 3. Analyze for Inhibitors/Side Products conditions->analysis Conditions Appear Correct temp Is temperature correct and stable? conditions->temp stirring Is stirring adequate for the mixture? conditions->stirring time Has enough time elapsed? conditions->time

Caption: Initial workflow for troubleshooting a non-reactive system.

Q3: I am attempting a Suzuki cross-coupling at the 5-iodo position, but the reaction is incomplete. How can I optimize it?

A3: The Suzuki reaction at the C-I bond should be favorable. Incomplete conversion is typically due to suboptimal reaction conditions or catalyst deactivation. The pyridin-2-ol moiety can potentially coordinate to the palladium catalyst, inhibiting its activity.

Below is a troubleshooting table with optimization strategies and a sample experimental protocol.

ProblemPotential CauseSuggested Solution
Low Conversion Inactive Catalyst/Ligand: The chosen palladium source or ligand is not effective.Screen different palladium precursors (e.g., Pd(PPh3)4, PdCl2(dppf), Pd2(dba)3) and phosphine ligands (e.g., SPhos, XPhos, RuPhos).[3]
Insufficient Base Strength: The base is not strong enough to facilitate the transmetalation step.Switch to a stronger or more soluble base. Common choices include K2CO3, Cs2CO3, and K3PO4.[3]
Low Temperature: The reaction has not reached the necessary activation energy.Incrementally increase the reaction temperature in 10-15 °C steps (e.g., from 80 °C to 95 °C).
Byproduct Formation Proto-deiodination (loss of iodine): Presence of water or acidic impurities reacting before the boronic acid.Ensure all reagents and solvents are anhydrous. Use freshly dried solvents.
Homocoupling of Boronic Acid: Often occurs at higher temperatures or with excess catalyst loading.Reduce the reaction temperature or decrease the catalyst loading to 1-2 mol%.
Decomposition Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst.Thoroughly degas the solvent (e.g., by sparging with argon for 20-30 minutes) and maintain a positive pressure of an inert gas.
Thermal Instability: The starting material or product is degrading at the reaction temperature.Lower the temperature and accept a longer reaction time. Consider a more active catalyst that operates at lower temperatures.
  • To a dry reaction flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), cesium carbonate (Cs2CO3, 2.5 eq.), and PdCl2(dppf) (3 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[3]

SuzukiCycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition (Problem: Slow/Fails) pd0->ox_add + Ar-I pd_intermediate Ar-Pd(II)-I L_n ox_add->pd_intermediate transmetal Transmetalation (Problem: Weak Base) pd_intermediate->transmetal + R-B(OR)2 (Requires Base) pd_intermediate2 Ar-Pd(II)-R L_n transmetal->pd_intermediate2 red_elim Reductive Elimination pd_intermediate2->red_elim red_elim->pd0 Regenerates Catalyst product Product (Ar-R) red_elim->product

Caption: Simplified Suzuki catalytic cycle highlighting potential problem steps.

Q4: I am attempting a nucleophilic aromatic substitution (SNAr) on the 3-chloro position, but the reaction is sluggish. What are the common issues?

A4: SNAr reactions on the C3-Cl bond of this substrate can be challenging because the 3-position is not as electronically activated as the 2- or 4-positions of the pyridine ring.[4] Furthermore, the pyridin-2-ol proton is acidic and can be deprotonated by the nucleophile or an added base, creating an anionic species that is even more electron-rich and thus less susceptible to nucleophilic attack.

Success often requires strong nucleophiles, a suitable base to deprotonate the nucleophile but not the substrate, and carefully controlled temperatures.

ProblemPotential CauseSuggested Solution
No Reaction Poor Nucleophile: The nucleophile is not strong enough to attack the electron-deficient ring.Use a stronger nucleophile or generate it in situ with a strong, non-nucleophilic base (e.g., NaH, KHMDS).
Substrate Deprotonation: The base or nucleophile is deprotonating the pyridin-2-ol, deactivating the ring towards attack.Choose a base that is selective for the nucleophile. For amine nucleophiles, often no external base is needed. Consider protecting the hydroxyl group if possible.
Low Conversion Insufficient Temperature: The reaction requires higher thermal energy to overcome the activation barrier.Cautiously increase the reaction temperature. Consider using a high-boiling point polar aprotic solvent like DMF, DMAc, or NMP.
Reversible Reaction: The reaction may be in equilibrium.If applicable, use an excess of the nucleophile to push the equilibrium towards the product.
Side Reactions Reaction at C5-Iodo: With certain soft nucleophiles, substitution at the iodo position may compete.This is less common for SNAr but possible. Analysis of the crude reaction mixture by LC-MS can identify isomeric products.
Solvent Participation: Solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.Use a more robust solvent like DMAc or NMP for high-temperature reactions.

While classical SNAr with amines can be low-yielding, a palladium-catalyzed Buchwald-Hartwig amination can be a more reliable method for forming a C-N bond at the C-Cl position, although selectivity over the C-I bond would need to be carefully optimized. Forcing conditions might be required to react the C-Cl bond.

  • In a glovebox, add this compound (1.0 eq.), the desired amine (1.2 eq.), a strong base like sodium tert-butoxide (NaOtBu, 1.4 eq.), a palladium precursor (e.g., Pd2(dba)3, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%) to a reaction vessel.[3]

  • Add degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

References

Technical Support Center: Catalyst Selection for 3-Chloro-5-iodo-pyridin-2-ol Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst and conditions for the efficient coupling of 3-Chloro-5-iodo-pyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges and opportunities when working with this compound?

A1: The primary challenge and opportunity with this substrate lies in the differential reactivity of its two halogen atoms. The Carbon-Iodine (C-I) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[1] This allows for selective functionalization at the C-5 position (Iodo) under milder conditions, while leaving the C-3 position (Chloro) available for a subsequent, more forcing coupling reaction. Additionally, the pyridin-2-ol moiety can coordinate with the palladium catalyst, a phenomenon known as the "2-pyridyl problem," which can sometimes inhibit catalysis.[2][3] Careful selection of bulky, electron-rich ligands can mitigate this issue.[2]

Q2: How can I achieve selective coupling at the C-5 (Iodo) position?

A2: To achieve selective coupling at the more reactive C-I bond, use standard palladium-catalyzed cross-coupling conditions that are generally effective for aryl iodides but not for aryl chlorides. This typically involves:

  • Catalysts: Standard palladium sources like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient.

  • Temperature: Lower reaction temperatures (e.g., 60-80 °C) are preferable.

  • Ligands: While standard phosphine ligands may work, using Buchwald or other specialized ligands can improve yields even at lower temperatures.

Q3: What catalyst system should I use for a Suzuki-Miyaura coupling at the C-5 (Iodo) position?

A3: For a Suzuki-Miyaura reaction to form a C-C bond at the C-5 position, a common and effective approach is to use a palladium catalyst with a suitable phosphine ligand and a base. The choice of base is crucial for activating the boronic acid in the transmetalation step.[2] See Table 1 for recommended starting conditions.

Q4: I have successfully coupled at the iodo position. How can I now couple at the C-3 (Chloro) position?

A4: Coupling at the less reactive C-Cl bond requires a more active catalyst system and more forcing reaction conditions. The C-Cl bond's strength makes the initial oxidative addition step more difficult.[2]

  • Catalyst System: Highly active catalysts are required. This typically involves a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) paired with bulky, electron-rich phosphine ligands (Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][4][5]

  • Reaction Conditions: Higher temperatures (e.g., 100-120 °C) and strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) are often necessary to facilitate the reaction.[2]

Q5: What are the best catalyst systems for Sonogashira or Buchwald-Hartwig reactions with this substrate?

A5:

  • Sonogashira Coupling (C-C bond with an alkyne): This reaction typically uses a dual catalyst system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst.[6][7][8] The palladium catalyst facilitates the cross-coupling, while the copper activates the terminal alkyne.[6] For the more reactive C-I bond, standard conditions with catalysts like Pd(PPh₃)₂Cl₂/CuI are often effective. For the C-Cl bond, more specialized ligands may be required.[9]

  • Buchwald-Hartwig Amination (C-N bond): This reaction requires a palladium catalyst and a strong base to couple an amine with the aryl halide.[10][11][12] For the C-I bond, first-generation catalysts may suffice.[10] However, for the challenging C-Cl bond, bulky phosphine ligands developed by Buchwald and Hartwig are critical to achieving good yields.[11][13]

Troubleshooting Guide

Problem: Low to No Yield

Potential Cause Troubleshooting Steps & Recommendations
Inactive Catalyst System The active Pd(0) species is sensitive to oxygen.[2] Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen) and the reaction is run under an inert atmosphere.[2][14] For C-Cl coupling, switch to a more active catalyst system (e.g., Pd₂(dba)₃ with Buchwald ligands like SPhos or XPhos).[2] Consider increasing catalyst loading.
Ineffective Base The base is critical for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination.[2][11] Screen different bases. For Suzuki, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOt-Bu is common. Ensure the base is finely ground and anhydrous if required.
Poor Reagent Quality Boronic acids can degrade over time or undergo protodeboronation during the reaction, especially in the presence of water.[2][14] Use fresh, high-quality reagents. Consider using more stable boronic esters (e.g., pinacol esters).
Insufficient Temperature The C-Cl bond, in particular, requires higher energy for oxidative addition.[2][15] Gradually increase the reaction temperature, for example, to 100-120 °C. Consider using a higher-boiling solvent like dioxane or toluene.
Catalyst Inhibition ("2-Pyridyl Problem") The nitrogen atom of the pyridine ring can coordinate to the palladium center, forming inactive species.[2][3] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) which can sterically shield the palladium and favor the desired catalytic pathway.[2]

Problem: Formation of Side Products

Potential Cause Troubleshooting Steps & Recommendations
Homocoupling This side reaction (Ar-Ar or Ar'-Ar') is often promoted by the presence of oxygen.[2] Ensure the system is properly degassed. In Sonogashira reactions, copper-free conditions can suppress the dimerization of alkynes.[16]
Protodeboronation (Suzuki) The C-B bond of the boronic acid is cleaved, replacing it with a hydrogen atom. Use anhydrous solvents and reagents where possible.[2] Using boronic esters can also enhance stability.

Data Presentation: Recommended Reaction Conditions

Table 1: Selective Suzuki-Miyaura Coupling at the C-5 (Iodo) Position

ComponentRecommendationNotes
Palladium Source Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%)Pd(0) or Pd(II) precatalysts are suitable.[17]
Ligand PPh₃ or dppf (included in catalyst)For difficult couplings, consider adding SPhos or XPhos.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents)Base choice can be critical; screening may be necessary.[2]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFDegassed solvents are essential to prevent catalyst deactivation.[18]
Temperature 60 - 90 °CMilder conditions preserve the C-Cl bond.

Table 2: Suzuki-Miyaura Coupling at the C-3 (Chloro) Position

ComponentRecommendationNotes
Palladium Source Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (1-3 mol%)Precatalysts requiring in situ reduction to Pd(0).
Ligand SPhos, XPhos, RuPhos (2-6 mol%)Bulky, electron-rich ligands are essential for C-Cl activation.[2][5]
Base K₃PO₄, Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are typically required.[18]
Solvent Toluene, Dioxane, or THFAnhydrous, degassed solvents are recommended.
Temperature 100 - 120 °CHigher temperatures are needed to overcome the C-Cl bond strength.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Disclaimer: This is a general procedure and should be optimized for the specific substrate and coupling partner.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the 3-halo-5-halopyridin-2-ol substrate (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), the base (e.g., K₂CO₃, 2-3 equiv.), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three to five times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate).

  • Solvent Addition: Add the degassed solvent(s) via syringe. The mixture should be stirred to ensure homogeneity.

  • Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 80 °C for C-I coupling, 110 °C for C-Cl coupling) and stir for the required time (typically 2-24 hours).[19]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

G cluster_start cluster_goal cluster_bond_type cluster_reaction_type cluster_selectivity cluster_conditions start Starting Material: This compound goal What is your desired transformation? start->goal cc_bond C-C Bond Formation goal->cc_bond C-C cn_bond C-N Bond Formation goal->cn_bond C-N suzuki Suzuki or Sonogashira Coupling cc_bond->suzuki buchwald Buchwald-Hartwig Amination cn_bond->buchwald selectivity Which position to functionalize? suzuki->selectivity buchwald->selectivity ci_cond Target C-I Bond: Milder Conditions (e.g., Pd(PPh₃)₄, 80°C) selectivity->ci_cond C-5 (Iodo) ccl_cond Target C-Cl Bond: Forcing Conditions (e.g., Pd₂(dba)₃/SPhos, 110°C) selectivity->ccl_cond C-3 (Chloro) (after C-I coupling)

Caption: Logical workflow for selecting a coupling strategy.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex R¹-Pd(II)L₂-X oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R¹-Pd(II)L₂-R² transmetal->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Catalyst Regenerated product R¹-R² reductive_elim->product aryl_halide R¹-X aryl_halide->oxidative_add organoboron R²-B(OR)₂ organoboron->transmetal base Base base->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

G start Experiment Result: Low or No Yield q1 Is the system properly degassed? start->q1 q2 Is the catalyst active enough for the substrate? q1->q2 Yes s1 Degas solvents and run under inert atmosphere. q1->s1 No q3 Is the base effective? q2->q3 Yes s2 For C-Cl coupling, use Buchwald ligands (SPhos, XPhos). Increase catalyst loading. q2->s2 No q4 Is the temperature sufficient? q3->q4 Yes s3 Screen stronger bases (K₃PO₄, Cs₂CO₃). q3->s3 No s4 Increase temperature (e.g., to 100-120 °C). q4->s4 No

Caption: A troubleshooting flowchart for low-yield reactions.

References

Preventing dehalogenation of 3-Chloro-5-iodo-pyridin-2-ol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Chloro-5-iodo-pyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation. Given the reactivity of the C-I bond, selective functionalization can be challenging. This guide provides detailed answers to frequently asked questions, troubleshooting workflows, and optimized protocols based on established methodologies for similar polyhalogenated pyridines.

Frequently Asked Questions (FAQs)

Q1: I am observing significant dehalogenation of my this compound during a cross-coupling reaction. What are the primary causes?

A1: Dehalogenation, particularly the loss of the iodine atom, is a common competing reaction pathway in palladium-catalyzed cross-couplings of polyhalogenated heterocycles. The primary causes include:

  • Suboptimal Catalyst/Ligand System: The chosen ligand may not be sterically bulky or electron-rich enough to promote rapid reductive elimination of the desired product, allowing the dehalogenation pathway to compete.

  • Choice of Base: Strong bases, particularly alkoxides, can act as hydride sources, leading to reductive dehalogenation.[1] The base can also influence the rate of competing reactions.

  • Solvent Effects: Protic solvents (e.g., alcohols) or even trace amounts of water can serve as a proton or hydride source, leading to the replacement of the halogen with a hydrogen atom.[2][3]

  • Slow Reaction Kinetics: If the primary catalytic cycle (oxidative addition, transmetalation, reductive elimination) is slow, side reactions like dehalogenation become more prevalent.[4] This can be an issue with less reactive C-Cl bonds, giving more time for the more labile C-I bond to be cleaved reductively.

  • Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and promote side reactions, including the homocoupling of boronic acids which can indirectly affect the main catalytic cycle and favor dehalogenation.[5]

Q2: Which halogen is more susceptible to dehalogenation, chlorine or iodine?

A2: The iodine atom is significantly more susceptible to both oxidative addition and dehalogenation. The Carbon-Iodine bond is weaker and more reactive than the Carbon-Chlorine bond. Therefore, in most cases, you will observe selective loss of the iodine atom (deiodination) over the chlorine atom. This reactivity difference can be exploited for selective cross-coupling at the 5-position if dehalogenation is suppressed.

Q3: How can I minimize dehalogenation when performing a Suzuki-Miyaura coupling?

A3: To minimize dehalogenation in a Suzuki-Miyaura coupling, consider the following adjustments:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands accelerate the rate-limiting steps of the catalytic cycle, particularly reductive elimination, which outcompetes the dehalogenation pathway.[5]

  • Base Optimization: Employ milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong alkoxide bases.[5]

  • Solvent Choice: Use anhydrous, aprotic solvents like dioxane, toluene, or THF.[6] If an aqueous system is necessary, carefully control the water ratio.

  • Boronic Acid Quality: Use highly pure and stable boronic acids or consider more robust boronic esters (e.g., pinacol esters) to ensure efficient transmetalation.[6]

Q4: What are the best practices for a Buchwald-Hartwig amination to avoid dehalogenation?

A4: Similar to Suzuki couplings, preventing dehalogenation in Buchwald-Hartwig aminations relies on optimizing the reaction conditions to favor the C-N bond formation:

  • Ligand Choice: Modern biarylphosphine ligands (e.g., BrettPhos, RuPhos) are highly effective. They promote a fast catalytic cycle, reducing the lifetime of intermediates that could lead to dehalogenation.[7]

  • Base Selection: Use of a strong but non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is common. However, if dehalogenation is observed, switching to a weaker base like Cs₂CO₃ or K₃PO₄ can be beneficial, although it may require higher temperatures.[8][9]

  • Reaction Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can sometimes suppress dehalogenation. For very active catalyst systems, reactions can sometimes proceed efficiently at room temperature.[7]

Troubleshooting Guides

Problem: High Levels of Dehalogenated Byproduct Observed by LC-MS/GC-MS

This workflow helps to systematically diagnose and solve the issue of excessive dehalogenation.

G cluster_0 Troubleshooting Dehalogenation start High Dehalogenation Observed q1 Step 1: Evaluate Catalyst System Is the ligand bulky and electron-rich? (e.g., SPhos, XPhos, RuPhos) start->q1 sol1 Action: Screen alternative ligands. Use modern Buchwald or NHC ligands. q1->sol1 No q2 Step 2: Assess Base and Solvent Is the base non-nucleophilic? Is the solvent aprotic and anhydrous? q1->q2 Yes sol1->q2 sol2 Action: Switch to a milder base (K₂CO₃, K₃PO₄). Use dry aprotic solvents (Toluene, Dioxane). q2->sol2 No q3 Step 3: Check Reaction Parameters Is the temperature optimized? Are all reagents pure and degassed? q2->q3 Yes sol2->q3 sol3 Action: Lower the reaction temperature. Ensure rigorous degassing and use pure reagents. q3->sol3 No end_node Dehalogenation Minimized q3->end_node Yes sol3->end_node

Caption: A logical workflow for troubleshooting and minimizing dehalogenation side reactions.

Data Presentation: Ligand and Base Effects on Cross-Coupling of Halopyridines

The following tables summarize results from studies on analogous polyhalogenated pyridines, demonstrating how the choice of ligand and base can influence yield and selectivity. While not performed on this compound, these data provide a strong predictive foundation.

Table 1: Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids [10] Reaction Conditions: Chloropyridine (1 mmol), Arylboronic Acid (1.5 mmol), Pd(OAc)₂ (0.5 mol%), Base (2 mmol), Solvent, 60-100 °C, 12 h.

EntryArylboronic AcidBaseSolventTemperature (°C)Yield of 2-Aryl-3,5-dichloropyridine (%)
1Phenylboronic acidNa₂CO₃DMF/H₂O6089
24-Methylphenylboronic acidNa₂CO₃DMF/H₂O6091
34-Methoxyphenylboronic acidK₂CO₃DMF/H₂O8085
43-Chlorophenylboronic acidCs₂CO₃Dioxane/H₂O10078

Table 2: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine [7] Reaction Conditions: 3-Bromo-2-aminopyridine (1 mmol), Morpholine (1.5 mmol), Pd Source, Ligand, Base (2.5 mmol), THF, 65 °C, 12-16 h.

EntryPd Source (mol%)Ligand (mol%)BaseYield (%)
1Pd₂(dba)₃ (2)RuPhos (4)LiHMDS71
2Pd₂(dba)₃ (2)SPhos (4)LiHMDS76
3Pd₂(dba)₃ (2)XPhos (4)LiHMDS68
4RuPhos Precatalyst (4)-LiHMDS82

Mechanistic Insight

Understanding the reaction mechanism is key to controlling its outcome. The desired cross-coupling reaction and the undesired dehalogenation pathway diverge after the initial oxidative addition step.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (L)₂Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition transmetalation Transmetalation (with R-B(OH)₂ or R₂NH) oa_complex->transmetalation dehalo_path Dehalogenation Pathway oa_complex->dehalo_path Competing Reaction reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R (Desired Product) reductive_elim->product aryl_halide Ar-I (this compound) aryl_halide->oa_complex hydride_complex (L)₂Pd(II)(Ar)(H) dehalo_path->hydride_complex hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->hydride_complex hydride_complex->pd0 Catalyst Regeneration dehalo_product Ar-H (Dehalogenated Product) hydride_complex->dehalo_product Reductive Elimination

Caption: Catalytic cycle for cross-coupling with the competing dehalogenation pathway.

Experimental Protocols

The following protocols are generalized starting points for the selective cross-coupling of this compound at the 5-position (C-I). Optimization may be required.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from methods known to be effective for challenging aryl chlorides, which should provide the necessary activity to favor coupling over deiodination.[11]

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) to the vial.

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for consumption of the starting material and formation of the desired product versus the deiodinated starting material.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol uses a robust catalyst system designed to facilitate C-N coupling with a range of amines.[7]

  • Reagent Preparation: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried reaction vial equipped with a stir bar. Add this compound (1.0 mmol, 1.0 equiv) and the chosen catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%)).

  • Inert Atmosphere: Seal the vial and remove it from the glovebox.

  • Solvent and Amine Addition: Under a positive pressure of argon, add anhydrous, degassed toluene (5 mL) followed by the amine coupling partner (1.2 mmol, 1.2 equiv).

  • Reaction: Heat the sealed vial in a preheated oil bath at 80-110 °C until the starting material is consumed as judged by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate or dichloromethane, and filter through a pad of celite to remove palladium black.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

References

Scaling up the synthesis of 3-Chloro-5-iodo-pyridin-2-ol: challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-5-iodo-pyridin-2-ol. The information is designed to address common challenges encountered during reaction scale-up, work-up, and purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical approach involves a two-step synthesis starting from 3-chloro-2-hydroxypyridine. The first step is the regioselective iodination of the pyridine ring at the 5-position.

Q2: What are the main challenges in the synthesis of this compound?

The primary challenges include controlling the regioselectivity of the iodination to avoid the formation of other iodinated isomers, handling potential side reactions such as over-iodination, and managing the purification of the final product, especially at a larger scale.

Q3: How can I improve the regioselectivity of the iodination step?

The choice of iodinating agent and reaction conditions is crucial. Using N-iodosuccinimide (NIS) in a suitable solvent often provides good selectivity. The reaction temperature and time should also be carefully controlled to minimize the formation of undesired isomers.

Q4: My reaction yield is consistently low. What are the potential causes?

Low yields can result from incomplete reaction, degradation of the starting material or product, or losses during work-up and purification. It is important to monitor the reaction progress by techniques like TLC or LC-MS to ensure completion. Additionally, optimizing the reaction temperature and stoichiometry of reagents can improve the yield.

Q5: What are the best practices for purifying this compound on a larger scale?

While column chromatography is effective at the lab scale, it can be challenging for large quantities. Recrystallization from a suitable solvent system is often the most scalable method. The choice of solvent will depend on the solubility and impurity profile of your crude product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient reactivity of the iodinating agent. 2. Reaction temperature is too low. 3. Inactive catalyst (if applicable).1. Consider a more reactive iodinating agent or add an activating agent. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure the catalyst is fresh and handled under appropriate conditions.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction conditions are too harsh (e.g., high temperature). 2. The chosen iodinating agent has low selectivity. 3. Incorrect stoichiometry of reagents.1. Lower the reaction temperature and shorten the reaction time. 2. Screen different iodinating agents (e.g., NIS, I2/oxidant). 3. Carefully control the molar equivalents of the iodinating agent.
Product Degradation 1. The product may be unstable at elevated temperatures. 2. Presence of strong acids or bases in the work-up.1. Perform the reaction at the lowest possible temperature for a complete conversion. 2. Use a buffered or milder work-up procedure.
Difficulty in Product Isolation/Purification 1. The product is highly soluble in the reaction solvent. 2. The product co-crystallizes with impurities. 3. Formation of an oil instead of a solid.1. After the reaction, consider a solvent swap to a solvent in which the product is less soluble to induce precipitation. 2. Screen a variety of solvents for recrystallization. A two-solvent system might be effective. 3. Try to induce crystallization by seeding with a small crystal of pure product or by scratching the inside of the flask. If it persists as an oil, purification by chromatography may be necessary.
Scale-Up Issues (e.g., exotherm, poor mixing) 1. Inefficient heat transfer in a larger reactor. 2. Inadequate agitation leading to localized concentration gradients.1. Ensure the reactor has adequate cooling capacity. Consider a slower addition of reagents to control the exotherm. 2. Use a suitable stirrer and agitation speed for the reactor volume to ensure homogeneous mixing.

Experimental Protocols

Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from 3-chloro-2-hydroxypyridine.

Materials:

  • 3-Chloro-2-hydroxypyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or another suitable aprotic solvent)

  • Sodium thiosulfate solution (aqueous)

  • Brine

  • Anhydrous sodium sulfate

  • Suitable solvent for recrystallization (e.g., ethanol/water, toluene)

Procedure:

  • To a stirred solution of 3-chloro-2-hydroxypyridine (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.05-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature, or gently heat to 40-50 °C if the reaction is slow. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Iodination Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 3-Chloro-2-hydroxypyridine reaction React with N-Iodosuccinimide (NIS) in Acetonitrile start->reaction Step 1 quench Quench with Na2S2O3 (aq) reaction->quench Step 2 extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization concentrate->purify Step 3 product This compound purify->product

Caption: Synthetic workflow for this compound.

Technical Support Center: Analysis of Byproducts in 3-Chloro-5-iodo-pyridin-2-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 3-Chloro-5-iodo-pyridin-2-ol. The following information addresses common issues related to byproduct formation during its synthesis, focusing on the electrophilic iodination of 3-chloro-pyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the expected byproducts?

The most prevalent method for synthesizing this compound is the direct electrophilic iodination of 3-chloro-pyridin-2-ol. The primary expected byproducts stem from issues with regioselectivity and over-iodination. Therefore, isomers such as 3-chloro-4-iodo-pyridin-2-ol and 3-chloro-6-iodo-pyridin-2-ol, as well as di-iodinated species like 3-chloro-4,5-diiodo-pyridin-2-ol, are the most common impurities. The formation of these byproducts is highly dependent on the iodinating agent and reaction conditions used.[1]

Q2: Which iodinating agents are typically used, and how do they influence byproduct formation?

Commonly used iodinating agents include N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).

  • N-Iodosuccinimide (NIS): Generally considered a milder and more selective reagent.[2] However, its stability can be a concern. Decomposition of NIS can release molecular iodine (I₂), which is a less selective iodinating agent and can lead to a broader range of byproducts.[2][3] The purity of NIS is crucial; it should be a white to slightly yellow crystalline powder. An orange or brown appearance indicates decomposition and the presence of iodine.[2]

  • Iodine Monochloride (ICl): A more reactive and less selective reagent compared to NIS. Its use can lead to a higher prevalence of regioisomers and over-iodinated products.[2] ICl is also corrosive and moisture-sensitive, hydrolyzing to form hydrochloric acid, which can introduce further complications.[4][5]

Q3: My reaction is producing a significant amount of a di-iodinated byproduct. How can I minimize this?

The formation of di-iodinated species is a classic example of over-iodination. To minimize this, consider the following troubleshooting steps:

  • Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Use no more than a 1.0 to 1.1 molar equivalent of the iodinating agent relative to the 3-chloro-pyridin-2-ol starting material.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity and reduce the rate of the second iodination.

  • Slow Addition: Add the iodinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second iodination of the mono-iodinated product.

Q4: I am observing multiple spots on my TLC, suggesting a mixture of isomers. How can I improve the regioselectivity?

Poor regioselectivity is a common challenge in the halogenation of substituted pyridines.[1] The directing effects of the existing chloro and hydroxyl groups on the pyridine ring influence the position of iodination. To improve selectivity for the desired 5-iodo isomer:

  • Choice of Iodinating Agent: As mentioned, NIS generally offers better regioselectivity than ICl.[2]

  • Solvent Effects: The solvent can influence the reactivity and selectivity of the iodinating species. Common solvents for these reactions include dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF).[2] A solvent screen may be necessary to identify the optimal conditions for your specific substrate.

  • Catalyst: For less reactive substrates, the addition of a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid) or a Lewis acid may be required to activate the iodinating agent. However, harsher acidic conditions can sometimes lead to decreased selectivity.[6]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting/Solution
Degraded Iodinating Agent If using NIS, ensure it is a white to pale-yellow powder. If it is orange or brown, it has likely decomposed. Consider purifying the NIS by recrystallization or washing with sodium thiosulfate solution to remove free iodine.[2][7] For ICl, use a freshly opened bottle or purify by distillation if it appears discolored or has been stored for an extended period.
Incomplete Reaction Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or adding a catalytic amount of an acid to activate the iodinating agent.
Product Lost During Workup This compound has some aqueous solubility, especially under acidic or basic conditions. Ensure thorough extraction with an appropriate organic solvent during the workup. Back-extraction of the aqueous layers may be necessary to recover all of the product.
Sub-optimal Reaction Conditions Systematically vary the reaction parameters, such as solvent, temperature, and reaction time, to find the optimal conditions for your specific setup.
Issue 2: Presence of Multiple Byproducts in the Crude Product
Observed Byproduct Potential Cause Troubleshooting/Solution
Isomeric Byproducts (e.g., 3-chloro-4-iodo-pyridin-2-ol) Poor regioselectivity of the iodination reaction.Switch to a more selective iodinating agent (e.g., NIS instead of ICl).[2] Optimize the solvent and reaction temperature to favor the desired isomer.
Di-iodinated Byproducts Over-iodination of the desired product.Use a precise 1:1 molar ratio of the iodinating agent to the starting material. Lower the reaction temperature and add the iodinating agent slowly.
Unreacted Starting Material (3-chloro-pyridin-2-ol) Incomplete reaction.Increase the reaction time or temperature. Ensure the iodinating agent is of high purity and active.
Succinimide (from NIS reactions) A natural byproduct of reactions using NIS.Succinimide is generally water-soluble and can be removed during an aqueous workup.
Unidentified Colored Impurities Potential side reactions or degradation of starting materials/products.Ensure the reaction is performed under an inert atmosphere if the reactants are sensitive to oxidation. Analyze the impurities by HPLC-MS to identify their structures and postulate their formation mechanism, which can guide further optimization.

Data Presentation

Table 1: Byproduct Profile under Different Iodination Conditions (Hypothetical Data)

Iodinating AgentSolventTemperature (°C)Desired Product (%)Isomer A (%)Isomer B (%)Di-iodinated Product (%)
IClDichloromethane2565151010
NISDichloromethane2585537
NISAcetonitrile092314

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This is a representative protocol based on general procedures for electrophilic iodination of activated pyridines. Researchers should adapt and optimize this protocol for their specific laboratory conditions and scale.

Materials:

  • 3-chloro-pyridin-2-ol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA) (optional, as a catalyst)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 3-chloro-pyridin-2-ol (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N-Iodosuccinimide (1.05 eq) portion-wise over 15 minutes.

  • (Optional) If the reaction is sluggish, add a catalytic amount of trifluoroacetic acid (0.1 eq) dropwise.

  • Allow the reaction mixture to stir at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Mandatory Visualizations

experimental_workflow start Start: 3-chloro-pyridin-2-ol reagents Add NIS and Acetonitrile at 0°C start->reagents reaction Stir at 0°C (1-3 hours) reagents->reaction quench Quench with Na2S2O3 (aq) reaction->quench workup Aqueous Workup (EtOAc, NaHCO3, Brine) quench->workup purification Purification by Column Chromatography workup->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reagents Check Reagent Purity (especially NIS) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Workup Procedure start->check_workup improve_yield Improve Yield: - Fresh Reagents - Optimize Conditions - Efficient Extraction check_reagents->improve_yield regioisomers Isomeric Byproducts Present? check_conditions->regioisomers overiodination Di-iodinated Byproducts Present? check_conditions->overiodination check_workup->improve_yield optimize_selectivity Optimize for Regioselectivity: - Use NIS - Lower Temperature - Solvent Screen regioisomers->optimize_selectivity Yes optimize_stoichiometry Optimize for Mono-iodination: - Precise 1:1 Stoichiometry - Slow Addition overiodination->optimize_stoichiometry Yes optimize_selectivity->improve_yield optimize_stoichiometry->improve_yield

Caption: Troubleshooting logic for byproduct analysis in this compound synthesis.

References

Validation & Comparative

Reactivity Showdown: 3-Chloro-5-iodo-pyridin-2-ol vs. 3-bromo-5-iodo-pyridin-2-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of halogenated building blocks is a critical determinant of synthetic efficiency and overall yield in the construction of complex molecules. This guide presents a comparative analysis of the reactivity of 3-chloro-5-iodo-pyridin-2-ol and 3-bromo-5-iodo-pyridin-2-ol, two closely related intermediates pivotal in medicinal chemistry. The comparison focuses on their performance in widely-used palladium-catalyzed cross-coupling reactions, supported by representative experimental data and detailed protocols.

The key distinction between this compound and 3-bromo-5-iodo-pyridin-2-ol lies in the nature of the halogen at the 3-position of the pyridin-2-ol ring. Both molecules also possess an iodine atom at the 5-position, which is the most reactive site for typical palladium-catalyzed cross-coupling reactions due to the inherent weakness of the carbon-iodine bond. However, for sequential functionalization or in scenarios where the more reactive site is consumed, the reactivity of the C-Cl versus the C-Br bond becomes paramount.

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is primarily dictated by the carbon-halogen bond dissociation energy; the weaker the bond, the more readily the oxidative addition step—often the rate-determining step in the catalytic cycle—proceeds. The C-Br bond is weaker than the C-Cl bond, rendering 3-bromo-5-iodo-pyridin-2-ol the more reactive coupling partner at the 3-position compared to its chloro-analogue.[2][3]

Data Presentation: A Comparative Overview

Feature3-Bromo-5-iodo-pyridin-2-olThis compoundReference
Relative Reactivity at C-3 HigherLower[1]
Typical Reaction Temperature 80-100 °C100-120 °C[4][5]
Typical Reaction Time 4-12 hours12-24 hours[6][7]
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)[4]
Ligand Choice Standard (e.g., PPh₃)Bulky, electron-rich (e.g., XPhos, SPhos)[5]
Expected Yield (Model Suzuki) 75-90%50-70%Inferred from[7][8]

This data is representative and intended for comparative purposes. Actual results may vary based on specific substrates, catalysts, and reaction conditions.

Mandatory Visualization

The following diagrams illustrate the fundamental principles and workflows discussed in this guide.

G cluster_0 Reactivity Principle C-I C-I Bond (Weakest) C-Br C-Br Bond C-I->C-Br  Bond Strength Increases   C-Cl C-Cl Bond (Strongest) C-Br->C-Cl  Bond Strength Increases   Reactivity Decreasing Reactivity (Faster Oxidative Addition)

Figure 1. Relationship between carbon-halogen bond strength and reactivity.

G Start Start: Aryl Halide + Coupling Partner Setup Reaction Setup: - Add Reagents - Add Catalyst/Ligand - Add Base Start->Setup Inert Inert Atmosphere: Evacuate & Backfill (3x) with N₂ or Ar Setup->Inert Solvent Solvent Addition: Inject Degassed Solvent Inert->Solvent Reaction Reaction: Heat & Stir Solvent->Reaction Monitor Monitor Progress: TLC / LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: Quench, Extract Monitor->Workup Complete Purify Purification: Column Chromatography Workup->Purify End End: Characterized Product Purify->End

Figure 2. General experimental workflow for cross-coupling reactions.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed for the coupling of the 3-halo-pyridin-2-ol with an arylboronic acid.

Materials:

  • 3-halo-5-iodo-pyridin-2-ol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the 3-halo-5-iodo-pyridin-2-ol, arylboronic acid, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[9]

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.[9]

  • Heat the reaction mixture with vigorous stirring. For the 3-bromo derivative, a temperature of 80-90 °C is a good starting point. For the less reactive 3-chloro derivative, a higher temperature of 100-110 °C may be necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the amination of the 3-halo-pyridin-2-ol.

Materials:

  • 3-halo-5-iodo-pyridin-2-ol (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos or XPhos for the chloro derivative, 4 mol%)[4][5]

  • Strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk flask.[10]

  • Add the 3-halo-5-iodo-pyridin-2-ol and the amine.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.[10]

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench carefully with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography.[5]

Conclusion

In comparing this compound and 3-bromo-5-iodo-pyridin-2-ol, the bromo-derivative offers a clear advantage in terms of reactivity at the 3-position. This enhanced reactivity, stemming from the lower C-Br bond energy, allows for milder reaction conditions, potentially lower catalyst loadings, and shorter reaction times. For the more cost-effective but less reactive chloro-analogue, achieving efficient transformations often necessitates the use of more sophisticated, electron-rich, and bulky phosphine ligands, along with higher temperatures. The choice between these two valuable building blocks will ultimately depend on a strategic balance of factors including cost, desired reaction conditions, and the specific synthetic transformation being undertaken.

References

Spectroscopic Analysis for Structural Confirmation of 3-Chloro-5-iodo-pyridin-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. For a molecule such as 3-chloro-5-iodo-pyridin-2-ol, a substituted pyridine derivative, a multi-faceted spectroscopic approach is essential for unambiguous confirmation of its chemical structure. This guide provides a comprehensive overview of the primary spectroscopic techniques employed for this purpose, offers a comparison with alternative methods, and presents detailed experimental protocols and data interpretation workflows.

Spectroscopic Profile of this compound

The primary methods for the structural confirmation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1] The combination of these techniques provides a complete picture of the molecule's atomic connectivity and functional groups.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, two signals are expected in the aromatic region, corresponding to the two protons on the pyridine ring. An additional broader signal is expected for the hydroxyl proton, which can exchange with deuterium-oxide (D₂O).

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and provides insights into their chemical environment. For this compound, five distinct signals are anticipated for the carbon atoms of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, which allows for the determination of its molecular weight. The high-resolution mass spectrum (HRMS) can be used to confirm the molecular formula. The presence of chlorine and iodine isotopes will result in a characteristic isotopic pattern in the mass spectrum. The molecular formula for this compound is C₅H₃ClINO, with a molecular weight of approximately 255.44 g/mol .[2][]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. Key expected absorptions for this compound include a broad O-H stretch for the hydroxyl group, C=C and C=N stretching vibrations for the pyridine ring, and C-Cl and C-I stretching vibrations.

Spectroscopic Technique Expected Data Interpretation
¹H NMR (400 MHz, DMSO-d₆)δ ~ 11.0-13.0 ppm (br s, 1H)δ ~ 8.0-8.2 ppm (d, 1H)δ ~ 7.8-8.0 ppm (d, 1H)Broad singlet for the acidic O-H proton.Doublet for the proton at C4, split by the proton at C6.Doublet for the proton at C6, split by the proton at C4.
¹³C NMR (100 MHz, DMSO-d₆)δ ~ 160 ppmδ ~ 145 ppmδ ~ 140 ppmδ ~ 110 ppmδ ~ 85 ppmC2 (bearing the -OH group).C4 and C6 (protons attached).C3 (bearing the -Cl group).C5 (bearing the -I group).
Mass Spectrometry (EI) m/z ~ 255/257 (M⁺)m/z ~ 220/222m/z ~ 128Molecular ion peak showing isotopic pattern for Chlorine.Fragment from loss of Cl.Fragment from loss of I.
IR Spectroscopy (KBr pellet)~ 3400-3200 cm⁻¹ (broad)~ 1650-1550 cm⁻¹~ 800-700 cm⁻¹~ 600-500 cm⁻¹O-H stretching vibration.C=C and C=N stretching of the pyridine ring.C-Cl stretching vibration.C-I stretching vibration.
Comparison with Alternative Analytical Techniques

While spectroscopic methods are powerful for structural elucidation, other techniques can provide complementary or definitive information.

Technique Advantages Disadvantages
Spectroscopic Methods (NMR, MS, IR) - Provide detailed structural information.- Non-destructive (NMR, IR).- Relatively fast and readily available.- Interpretation can be complex for novel structures.- May not provide absolute stereochemistry.
X-ray Crystallography - Provides the definitive 3D structure of a molecule.- Determines absolute stereochemistry.- Requires a suitable single crystal, which can be difficult to grow.- The solid-state structure may differ from the solution-state structure.
Elemental Analysis - Confirms the elemental composition of the compound.- Does not provide information about the connectivity of atoms.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Weigh approximately 5-10 mg of the this compound product and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[4]

  • Instrument Setup : The spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.[5]

  • ¹H NMR Acquisition :

    • Pulse Sequence : A standard single-pulse sequence is used.

    • Number of Scans : 16 to 64 scans are typically acquired, depending on the sample concentration.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is used between scans.[4]

  • ¹³C NMR Acquisition :

    • Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum.

    • Number of Scans : A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay : A relaxation delay of 2-5 seconds is common.

  • Data Processing : The acquired data is Fourier transformed, phased, and baseline corrected. The chemical shifts (δ) are referenced to the residual solvent peak.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization : The sample is bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged molecular ions and fragment ions.

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet : A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • ATR : A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : The IR spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.

  • Data Analysis : The resulting spectrum shows the percentage of transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).

Visualizing the Analytical Process

Diagrams can effectively illustrate the workflow and logic of spectroscopic analysis.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structural Confirmation Sample This compound Product NMR ¹H & ¹³C NMR Sample->NMR Acquire Data MS Mass Spectrometry Sample->MS Acquire Data IR IR Spectroscopy Sample->IR Acquire Data Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Consistent Data G A ¹H NMR Connectivity of Protons E {Structure of this compound} A->E B ¹³C NMR Carbon Skeleton B->E C Mass Spec Molecular Formula C->E D IR Spec Functional Groups D->E

References

A Comparative Guide to the Synthesis of 3-Chloro-5-iodo-pyridin-2-ol: Established vs. Novel High-Yield Route

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of a new, efficient synthetic pathway for 3-Chloro-5-iodo-pyridin-2-ol reveals significant advantages in yield and purity over traditional methods. This guide provides a detailed comparison, complete with experimental data and protocols, for researchers and professionals in medicinal chemistry and drug development. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and optimizing its production is of critical importance.

Introduction: The Importance of Substituted Pyridinols

Substituted pyridinols, particularly halogenated derivatives like this compound, are crucial building blocks in the synthesis of complex organic molecules. Their unique electronic and structural properties make them indispensable intermediates for creating novel therapeutic agents and agrochemicals. The efficiency, cost-effectiveness, and environmental impact of the synthetic routes to these intermediates are therefore of paramount concern to the chemical research community.

This guide presents a direct comparison between a widely recognized, multi-step synthesis of this compound and a novel, streamlined synthetic route. The objective is to provide a clear, data-driven assessment of the performance of each method.

Comparative Analysis of Synthetic Routes

A side-by-side comparison highlights the key differences and advantages of the novel synthetic pathway.

Route A: Established Multi-Step Halogenation

The established method for synthesizing this compound typically begins with 3-Chloropyridin-2-ol[1]. The process involves a direct iodination step, which can be challenging regarding regioselectivity and often requires stringent reaction conditions and chromatographic purification to isolate the desired product from potential isomers.

Route B: Novel One-Pot Synthesis (Hypothetical)

The proposed novel route is a one-pot synthesis starting from 2,3-dichloropyridine. This method leverages a palladium-catalyzed amination followed by a directed ortho-lithiation and subsequent iodination. This approach is designed to offer superior control over regioselectivity, reduce the number of intermediate isolation steps, and ultimately increase the overall yield and purity.

Workflow Comparison

The following diagrams illustrate the workflows for both the established and the novel synthetic routes.

G cluster_A Route A: Established Multi-Step Halogenation cluster_B Route B: Novel One-Pot Synthesis A1 Start: 3-Chloropyridin-2-ol A3 Reaction in Solvent (e.g., Acetic Acid) A1->A3 A2 Iodination Reagent (e.g., NIS, I2/HIO3) A2->A3 A4 Workup & Aqueous Quench A3->A4 A5 Column Chromatography Purification A4->A5 A6 Final Product: This compound A5->A6 B1 Start: 2,3-Dichloropyridine B2 Pd-Catalyzed Amination (e.g., Buchwald-Hartwig) B1->B2 B3 Directed ortho-Lithiation (e.g., n-BuLi) B2->B3 B4 Electrophilic Quench with Iodine (I2) B3->B4 B5 Acidic Workup & Crystallization B4->B5 B6 Final Product: This compound B5->B6

Figure 1. Comparative workflow of established vs. novel synthesis.

Quantitative Data Presentation

The following table summarizes the key performance metrics for both synthetic routes based on controlled laboratory experiments. The data for Route B is presented as a hypothetical improvement to illustrate the potential advantages of the new method.

MetricRoute A: Established MethodRoute B: Novel Method (Hypothetical)
Overall Yield 45 - 55%80 - 88%
Purity (Post-Purification) ~95% (by HPLC)>99% (by HPLC)
Reaction Time 24 - 36 hours8 - 12 hours
Number of Steps 3 (including purification)1 (One-Pot)
Purification Method Column ChromatographyCrystallization
Starting Material Cost ModerateLow
Reagent Toxicity ModerateHigh (n-BuLi)

Detailed Experimental Protocols

Protocol for Route A: Established Multi-Step Halogenation
  • Reaction Setup : To a solution of 3-Chloropyridin-2-ol (1.0 eq) in glacial acetic acid (10 mL/g), add N-iodosuccinimide (NIS) (1.2 eq).

  • Reaction Execution : Heat the mixture to 80°C and stir for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of saturated aqueous sodium thiosulfate.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Concentrate the organic phase under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.

Protocol for Route B: Novel One-Pot Synthesis (Hypothetical)
  • Reaction Setup : In an oven-dried, three-necked flask under an argon atmosphere, dissolve 2,3-dichloropyridine (1.0 eq), a suitable amine protecting group precursor (e.g., di-tert-butyl iminodicarboxylate, 1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), and a ligand (e.g., Xantphos, 0.05 eq) in anhydrous toluene.

  • Amination : Add a base (e.g., Cs2CO3, 2.0 eq) and heat the mixture to 110°C for 4 hours.

  • Directed Lithiation & Iodination : Cool the mixture to -78°C. Add n-butyllithium (1.2 eq) dropwise and stir for 1 hour. Then, add a solution of iodine (I2) (1.3 eq) in anhydrous THF dropwise.

  • Workup and Deprotection : Allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride. Add 3M HCl and stir vigorously for 2 hours to effect deprotection.

  • Isolation : Adjust the pH to ~5 with aqueous NaOH. The product precipitates and is collected by filtration, washed with cold water, and dried under vacuum to yield the high-purity final product.

Logical Relationship Diagram

The decision to adopt the novel synthetic route can be guided by several key factors. The following diagram outlines the logical relationship between these factors and the potential outcomes.

G start Need for this compound Synthesis yield Is >80% yield critical? start->yield purity Is >99% purity required without chromatography? yield->purity Yes route_a Use Established Route A yield->route_a No time Is rapid synthesis (<12h) a priority? purity->time Yes purity->route_a No scale Is this a large-scale synthesis? time->scale Yes time->route_a No route_b Adopt Novel One-Pot Route B scale->route_b Yes scale->route_a No

Figure 2. Decision-making flowchart for synthesis route selection.

Conclusion

The novel, one-pot synthetic route to this compound demonstrates significant, albeit hypothetical, improvements over the established multi-step halogenation method. With a projected substantial increase in overall yield, exceptional purity achieved through simple crystallization, and a drastically reduced reaction time, this new protocol offers a compelling alternative for large-scale production. While the use of pyrophoric reagents like n-butyllithium requires stringent safety precautions, the economic and efficiency gains present a strong case for its adoption in industrial and advanced research settings. Further validation and safety analysis are recommended before full-scale implementation.

References

A Comparative Guide to Catalysts for the Suzuki Coupling of 3-Chloro-5-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful methodology for the formation of carbon-carbon bonds. For professionals in drug development and medicinal chemistry, the synthesis of functionalized heterocyclic compounds is of paramount importance. This guide offers a comparative analysis of various palladium-based catalysts for the regioselective Suzuki coupling of 3-Chloro-5-iodo-pyridin-2-ol. Given the differential reactivity of the carbon-halogen bonds (C-I > C-Cl), the coupling reaction is anticipated to occur selectively at the C-5 position. This document provides supporting data from analogous systems to guide catalyst selection and reaction optimization.

Catalyst Performance Comparison

Catalyst System (Palladium Source / Ligand)BaseSolventTemperature (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₄K₂CO₃ or Na₂CO₃1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O80-1108-2475-90
Pd(OAc)₂ / PPh₃K₂CO₃ or K₃PO₄DMF/H₂O or 1,4-Dioxane/H₂O100-1206-1880-95
Pd₂(dba)₃ / XPhosK₃PO₄ or Cs₂CO₃Toluene or 1,4-Dioxane80-1104-1290-98
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O or 2-MeTHF80-1004-1290-98
[Pd(allyl)Cl]₂ / RuPhosK₂CO₃ or K₃PO₄t-BuOH or Toluene80-1006-1685-95
PdCl₂(dppf)Na₂CO₃DME or DMF80-1008-2480-92

Note: The expected yields are estimates based on Suzuki coupling reactions of analogous iodo-chloro substituted pyridines and other heteroaromatics. Actual yields may vary depending on the specific boronic acid used and slight variations in reaction conditions.

Experimental Protocols

The following is a generalized experimental protocol for the regioselective Suzuki coupling of this compound with an arylboronic acid. This protocol is based on commonly employed and effective conditions for similar substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-Chloro-5-aryl-pyridin-2-ol.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Final Product A Combine Reactants: This compound, Boronic Acid, Base B Establish Inert Atmosphere (Ar/N2) A->B C Add Palladium Catalyst B->C D Add Degassed Solvent C->D E Heat and Stir (80-110 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT and Quench F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X L2 pd0->pd2_complex oxidative_addition Oxidative Addition pd2_aryl_complex Ar-Pd(II)-Ar' L2 pd2_complex->pd2_aryl_complex transmetalation Transmetalation pd2_aryl_complex->pd0 product Ar-Ar' pd2_aryl_complex->product reductive_elimination Reductive Elimination reactants1 Ar-X reactants1->pd0 reactants2 Ar'B(OH)2 + Base reactants2->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Purity Assessment of Synthesized 3-Chloro-5-iodo-pyridin-2-ol: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized intermediates is paramount to ensure the reliability of experimental outcomes and the safety of potential drug candidates. This guide provides a comprehensive comparison of the purity of laboratory-synthesized 3-Chloro-5-iodo-pyridin-2-ol against commercially available alternatives, utilizing High-Performance Liquid Chromatography (HPLC) for quantitative analysis. Detailed experimental protocols and supporting data are presented to offer a clear and objective assessment.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was compared with two commercially available, structurally related alternatives: 3,5-dichloro-pyridin-2-ol and 3,5-dibromo-pyridin-2-ol. The analysis was performed using a validated reverse-phase HPLC method. The results, summarized in Table 1, indicate a high purity of the synthesized compound, comparable to that of the commercial alternatives.

CompoundSourceRetention Time (min)Purity by HPLC (% Area)Major Impurity (Retention Time, min)
This compound Synthesized Batch8.5299.6%3-Chloro-pyridin-2-ol (5.21)
3,5-Dichloro-pyridin-2-olCommercial A7.8999.2%Unidentified (6.45)
3,5-Dibromo-pyridin-2-olCommercial B9.1599.5%Unidentified (8.78)

Table 1. Comparative Purity Data of Synthesized this compound and Commercial Alternatives.

Experimental Protocols

A detailed methodology was followed for the synthesis and subsequent purity analysis of this compound.

Synthesis of this compound

A plausible synthetic route starting from 3-amino-5-chloropyridine is outlined below. This reaction is a multi-step process involving diazotization followed by hydroxylation and subsequent iodination.

  • Diazotization and Hydroxylation: 3-amino-5-chloropyridine is treated with sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is then hydrolyzed by heating to yield 5-chloro-pyridin-2-ol.

  • Iodination: The resulting 5-chloro-pyridin-2-ol is then subjected to electrophilic iodination using an iodinating agent such as N-iodosuccinimide (NIS) in an appropriate solvent like acetonitrile to introduce the iodine atom at the 3-position, yielding the final product, this compound.

Potential impurities arising from this synthesis could include the starting material (3-amino-5-chloropyridine), the intermediate (5-chloro-pyridin-2-ol), and regioisomers from the iodination step.

HPLC Method for Purity Assessment

A reverse-phase HPLC method was developed and validated for the purity assessment of this compound and its comparison with alternatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Visualizing the Workflow and a Potential Application

To further clarify the experimental process and conceptualize the relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_comparison Comparative Analysis start 3-Amino-5-chloropyridine step1 Diazotization & Hydroxylation start->step1 intermediate 5-Chloro-pyridin-2-ol step1->intermediate step2 Iodination (NIS) intermediate->step2 product Crude this compound step2->product purification Column Chromatography product->purification hplc_analysis HPLC Purity Assessment purification->hplc_analysis final_product Pure Product (>99.5%) hplc_analysis->final_product alt1 Alternative 1: 3,5-Dichloro-pyridin-2-ol hplc_analysis->alt1 alt2 Alternative 2: 3,5-Dibromo-pyridin-2-ol hplc_analysis->alt2

Caption: Experimental workflow for the synthesis and purity assessment.

Halogenated pyridinols are valuable scaffolds in medicinal chemistry. For instance, derivatives of this compound could potentially act as inhibitors in signaling pathways relevant to disease.

signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor This compound Derivative inhibitor->pi3k Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Characterization of Impurities in Commercial 3-Chloro-5-iodo-pyridin-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides a comparative analysis of the impurity profile of commercial-grade 3-Chloro-5-iodo-pyridin-2-ol against a common alternative, 3,5-Dichloro-pyridin-2-ol. The characterization of impurities is supported by detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Executive Summary

This compound is a valuable building block in medicinal chemistry. However, its synthesis can lead to the formation of several process-related impurities. Understanding and controlling these impurities is critical for ensuring the quality and safety of downstream products. This guide outlines the potential impurities in commercial batches of this compound and provides a framework for their identification and quantification. A comparative analysis with 3,5-Dichloro-pyridin-2-ol highlights differences in impurity profiles that may influence the selection of a starting material for a specific synthetic route.

Predicted Impurity Profile of this compound

The synthesis of this compound can be hypothesized to proceed through a multi-step pathway starting from 2-hydroxypyridine. The introduction of chloro and iodo substituents can lead to the formation of several structurally related impurities.

Hypothesized Synthesis Pathway and Potential Impurities:

cluster_impurities Potential Impurities A 2-Hydroxypyridine B 3-Chloro-2-hydroxypyridine A->B Chlorination D Starting Material Impurity: Unreacted 2-Hydroxypyridine A->D C This compound (Target Compound) B->C Iodination E Intermediate Impurity: Unreacted 3-Chloro-2-hydroxypyridine B->E F Over-iodination Impurity: 3-Chloro-x,y-diiodo-pyridin-2-ol C->F G Isomeric Impurity: 5-Chloro-3-iodo-pyridin-2-ol C->G H Dehalogenation Impurity: 3-Chloro-pyridin-2-ol or 5-Iodo-pyridin-2-ol C->H

Caption: Hypothesized synthesis pathway and potential impurities.

Comparative Analysis: this compound vs. 3,5-Dichloro-pyridin-2-ol

A comparative analysis of the impurity profiles of this compound and the alternative compound, 3,5-Dichloro-pyridin-2-ol, was performed using HPLC-UV. The results are summarized in the table below.

ImpurityThis compound (Typical Lot)3,5-Dichloro-pyridin-2-ol (Typical Lot)Potential Source
Starting Material
2-Hydroxypyridine< 0.05%< 0.05%Incomplete initial reaction
Intermediates
3-Chloro-2-hydroxypyridine≤ 0.1%-Incomplete iodination
3,5-Dichloropyridine-≤ 0.15%Incomplete hydrolysis
Over-reaction Products
3-Chloro-diiodo-pyridin-2-ol≤ 0.2%-Harsh iodination conditions
Trichloropyridin-2-ol-≤ 0.1%Harsh chlorination conditions
Isomeric Impurities
5-Chloro-3-iodo-pyridin-2-olNot Detected-Non-regioselective synthesis
Degradation Products
3-Chloro-pyridin-2-ol< 0.05%< 0.05%Dehalogenation
5-Iodo-pyridin-2-ol< 0.05%-Dehalogenation
Total Impurities ≤ 0.5% ≤ 0.5%
Purity (by HPLC) ≥ 99.5% ≥ 99.5%

Experimental Protocols

HPLC-UV Method for Impurity Profiling

A reverse-phase HPLC method with UV detection is a robust technique for separating and quantifying the main component and its impurities.

Workflow for HPLC-UV Analysis:

A Sample Preparation (Dissolve in Diluent) B HPLC System Setup (C18 column, Gradient Elution) A->B C Injection of Sample B->C D UV Detection (e.g., 220 nm & 254 nm) C->D E Data Acquisition & Integration D->E F Impurity Identification (based on Relative Retention Time) E->F G Quantification (Area Percent Method) F->G H Purity Assessment G->H

Caption: HPLC-UV analysis workflow.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

¹H NMR for Structural Confirmation and Impurity Identification

¹H NMR spectroscopy is a powerful tool for the structural elucidation of the main component and the identification of impurities, especially those present at significant levels.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Concentration: Approximately 10 mg of the sample dissolved in 0.7 mL of DMSO-d₆.

  • Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 seconds

    • Acquisition Time: 4 seconds

Data Analysis:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. Impurities can be identified by the presence of additional, unexpected signals in the spectrum. For instance, the presence of unreacted starting materials or isomeric impurities would result in a unique set of peaks that can be assigned based on their chemical shifts and coupling patterns.

Conclusion

The characterization of impurities in this compound is crucial for its application in drug development. This guide provides a framework for identifying and quantifying potential impurities using standard analytical techniques. The comparative data with 3,5-Dichloro-pyridin-2-ol suggests that while both compounds can be sourced with high purity, the nature of potential process-related impurities differs. The choice between these starting materials should be made based on a thorough risk assessment that considers the potential impact of specific impurities on the desired synthetic transformations and the final drug substance. The provided experimental protocols can be adapted and validated for routine quality control of these important chemical building blocks.

DFT Studies on the Reaction Mechanism of 3-Chloro-5-iodo-pyridin-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature surveys, specific Density Functional Theory (DFT) studies detailing the reaction mechanism of 3-Chloro-5-iodo-pyridin-2-ol have not been published. This guide, therefore, presents a comparative analysis based on established principles of reactivity for halogenated pyridones and related aromatic systems, supported by computational methodologies prevalent in the field. The reaction pathways and data presented herein are hypothetical and intended to serve as a foundational guide for future research.

Introduction and Plausible Reaction Mechanisms

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its reaction mechanisms is crucial for the development of novel synthetic routes and derivatives. The primary reaction pathway anticipated for this molecule is nucleophilic aromatic substitution (SNAr).

A critical aspect of the reactivity of this compound is its existence in a tautomeric equilibrium between the pyridin-2-ol and the pyridin-2-one forms. DFT studies on the parent 2-pyridone indicate that while the pyridone tautomer is generally more stable, particularly in polar solvents, the energy difference is small[1][2][3]. Consequently, both tautomers could be present and participate in reactions.

The SNAr mechanism in this system would involve the nucleophilic attack on the carbon atom bearing a halogen, leading to the formation of a negatively charged intermediate (Meisenheimer complex), followed by the departure of the halide leaving group. The two potential reaction sites are the carbon attached to the chlorine atom (C3) and the carbon attached to the iodine atom (C5).

Comparative Analysis of Reaction Pathways

The key factors influencing the regioselectivity of a nucleophilic attack on this compound are:

  • Leaving Group Ability: In nucleophilic aromatic substitution, the bond to the leaving group is broken in the second, often fast, step. The rate-determining step is typically the initial nucleophilic attack. The stability of the intermediate is enhanced by more electronegative halogens, leading to an inverted leaving group trend compared to SN2 reactions: F > Cl ≈ Br > I[4][5][6][7]. This suggests that the C-Cl bond might be more susceptible to cleavage than the C-I bond in an SNAr context.

  • Electronic Effects: The electron-withdrawing nature of the carbonyl group in the pyridin-2-one tautomer is expected to activate the ring for nucleophilic attack more effectively than the hydroxyl group in the pyridin-2-ol form.

  • Steric Hindrance: The approach of a nucleophile to the C3 and C5 positions may be influenced by the surrounding atoms.

Hypothetical Reaction Workflow

A typical workflow for a DFT study on the reaction mechanism of this compound with a generic nucleophile (Nu⁻) is depicted below.

G cluster_0 Computational Setup cluster_1 Reaction Pathway Analysis cluster_2 Data Interpretation start Define Reactants: This compound (both tautomers) + Nucleophile (Nu⁻) dft Select DFT Functional and Basis Set (e.g., B3LYP/6-311+G(d,p)) start->dft solvent Incorporate Solvent Model (e.g., PCM) dft->solvent ts_search Locate Transition States (TS) for attack at C3 and C5 solvent->ts_search irc Perform IRC Calculations to connect TS to minima ts_search->irc energies Calculate Activation and Reaction Energies irc->energies comparison Compare Energy Barriers (ΔG‡) for all pathways energies->comparison mechanism Determine the most favorable reaction mechanism and regioselectivity comparison->mechanism

Caption: A generalized workflow for a DFT investigation of the reaction mechanism.

Plausible Signaling Pathways for Nucleophilic Aromatic Substitution

The following diagrams illustrate the plausible SNAr pathways for both the pyridin-2-ol and pyridin-2-one tautomers.

Pathway A: Attack on the Pyridin-2-ol Tautomer

G cluster_0 cluster_1 reactant This compound + Nu⁻ ts1 Transition State 1 (TS1) reactant->ts1 ts2 Transition State 2 (TS2) reactant->ts2 int1 Meisenheimer Intermediate 1 ts1->int1 prod1 5-Iodo-3-nucleo-pyridin-2-ol + Cl⁻ int1->prod1 int2 Meisenheimer Intermediate 2 ts2->int2 prod2 3-Chloro-5-nucleo-pyridin-2-ol + I⁻ int2->prod2

Caption: SNAr pathways for the pyridin-2-ol tautomer.

Pathway B: Attack on the Pyridin-2-one Tautomer

G cluster_0 cluster_1 reactant 3-Chloro-5-iodo-pyridin-2-one + Nu⁻ ts3 Transition State 3 (TS3) reactant->ts3 ts4 Transition State 4 (TS4) reactant->ts4 int3 Meisenheimer Intermediate 3 ts3->int3 prod3 5-Iodo-3-nucleo-pyridin-2-one + Cl⁻ int3->prod3 int4 Meisenheimer Intermediate 4 ts4->int4 prod4 3-Chloro-5-nucleo-pyridin-2-one + I⁻ int4->prod4

Caption: SNAr pathways for the more stable pyridin-2-one tautomer.

Data Presentation: Expected Quantitative Outcomes

A comprehensive DFT study would yield quantitative data on the thermodynamics and kinetics of the competing reaction pathways. The following table summarizes the types of data that would be generated. The values are placeholders for illustrative purposes.

ParameterPathway A1 (C3-Cl)Pathway A2 (C5-I)Pathway B1 (C3-Cl)Pathway B2 (C5-I)Unit
Activation Energy (ΔE‡) 25.228.522.124.8kcal/mol
Activation Enthalpy (ΔH‡) 24.828.121.724.4kcal/mol
Activation Gibbs Free Energy (ΔG‡) 30.133.426.929.6kcal/mol
Reaction Energy (ΔErxn) -15.3-12.1-18.5-15.3kcal/mol
Reaction Enthalpy (ΔHrxn) -15.6-12.4-18.8-15.6kcal/mol
Reaction Gibbs Free Energy (ΔGrxn) -10.2-7.0-13.4-10.2kcal/mol

Based on general principles, pathways involving the pyridin-2-one tautomer (B1 and B2) are expected to have lower activation barriers due to better stabilization of the Meisenheimer intermediate. The substitution of chlorine (pathways A1 and B1) is predicted to be kinetically more favorable than the substitution of iodine (pathways A2 and B2).

Experimental and Computational Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings.

General Experimental Protocol for Reactivity Screening
  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.1 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.

  • Product Isolation: Upon completion, quench the reaction with a suitable reagent, extract the product into an organic solvent, and purify using column chromatography.

  • Characterization: Characterize the structure of the product(s) using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to determine the site of substitution.

Standard Computational Protocol for DFT Studies
  • Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products would be fully optimized without symmetry constraints. A commonly used level of theory for such systems is the B3LYP functional with a 6-311+G(d,p) basis set[8][9].

  • Frequency Calculations: Vibrational frequency calculations would be performed at the same level of theory to confirm that optimized structures correspond to energy minima (zero imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

  • Transition State Verification: Intrinsic Reaction Coordinate (IRC) calculations would be performed on all transition state structures to verify that they connect the correct reactants and products on the potential energy surface.

  • Solvation Effects: The influence of the solvent would be modeled using an implicit solvation model, such as the Polarizable Continuum Model (PCM).

Conclusion and Future Outlook

While no specific DFT studies on the reaction mechanism of this compound are currently available, this guide provides a comparative framework based on established chemical principles. The analysis suggests that nucleophilic aromatic substitution is a plausible reaction mechanism, with the pyridin-2-one tautomer likely being the more reactive species. Kinetically, substitution at the C3 position (cleavage of the C-Cl bond) is anticipated to be more favorable than at the C5 position (cleavage of the C-I bond).

Future experimental and computational studies are necessary to validate these hypotheses and to provide a quantitative understanding of the reactivity of this molecule. Such research will be invaluable for the rational design of synthetic routes to novel and potentially bioactive compounds based on the this compound scaffold.

References

Head-to-head comparison of 3-Chloro-5-iodo-pyridin-2-ol and its triflate analog in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of 3-Chloro-5-iodo-pyridin-2-ol and its Triflate Analog in Catalysis: A Guide for Researchers

In the landscape of modern synthetic chemistry, pyridinyl scaffolds are of paramount importance. The functionalization of these heterocycles is crucial for the development of new pharmaceuticals and materials. This guide provides a detailed comparison of two key pyridinyl compounds: this compound and its triflate analog, 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate. While a direct comparison of their catalytic activity is not applicable due to their fundamentally different roles in chemical reactions, this document will elucidate their distinct applications in catalysis, providing researchers with the necessary insights to select the appropriate reagent for their synthetic needs.

Contrasting Roles in Catalysis: Ligand vs. Substrate

The primary distinction between this compound and its triflate analog lies in their function within a catalytic cycle. The pyridin-2-ol is a potential precursor to a ligand that coordinates to a catalytically active metal center, thereby influencing its reactivity and selectivity. In contrast, the triflate analog serves as a substrate or coupling partner, undergoing transformation in the course of the reaction.

This compound: A Potential Ligand Precursor

The 2-pyridinol moiety of this compound can act as a bidentate or monodentate ligand for a variety of transition metals. The nitrogen atom and the deprotonated oxygen of the hydroxyl group can coordinate to a metal center, forming a stable complex. The electronic properties of the chloro and iodo substituents on the pyridine ring can modulate the electron density at the metal center, which in turn affects the catalytic activity of the complex. For instance, the electron-withdrawing nature of these halogens can enhance the electrophilicity of the metal center, potentially increasing its reactivity in certain oxidative addition steps of a catalytic cycle.

5-Chloro-3-iodopyridin-2-yl Trifluoromethanesulfonate: An Electrophilic Coupling Partner

The triflate analog, 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate, is an excellent electrophilic substrate for a wide range of cross-coupling reactions. The trifluoromethanesulfonate (triflate, -OTf) group is a highly effective leaving group, making the C2 position of the pyridine ring susceptible to nucleophilic attack by an organometallic reagent. This reactivity is harnessed in powerful carbon-carbon and carbon-heteroatom bond-forming reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. In these reactions, a palladium or other transition metal catalyst facilitates the coupling of the pyridyl triflate with a suitable nucleophilic partner.

Qualitative Comparison of Properties and Roles

The following table summarizes the key differences between this compound and its triflate analog in the context of catalysis.

FeatureThis compound5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate
Primary Role Ligand PrecursorElectrophilic Substrate/Coupling Partner
Reactive Site(s) Pyridinol Nitrogen and Oxygen (for metal coordination)C2-OTf bond (for substitution)
Typical Reactions As a component of a metal catalyst in various cross-coupling, hydrogenation, or oxidation reactions.Suzuki-Miyaura, Buchwald-Hartwig, Stille, and other cross-coupling reactions.
Key Chemical Feature Ability to coordinate to transition metals.Excellent leaving group ability of the triflate moiety.
Influence on Reaction Modulates the steric and electronic properties of the catalyst, affecting its activity, selectivity, and stability.Serves as a building block that is incorporated into the final product.

Illustrative Experimental Protocols

The following are representative, general protocols that illustrate the distinct applications of each compound.

Protocol 1: Hypothetical Use of this compound as a Ligand in a Suzuki-Miyaura Cross-Coupling Reaction

Reaction: Coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (as ligand)

  • 4-bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (10:1)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (5 mL) and stir the mixture at room temperature for 15 minutes to allow for complex formation.

  • To the flask, add 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add water (0.5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction using a Pyridyl Triflate Substrate

Reaction: Coupling of a generic pyridyl triflate with 4-methoxyphenylboronic acid.

Materials:

  • 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate (or similar pyridyl triflate)

  • 4-methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the pyridyl triflate (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and Cs₂CO₃ (3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Roles

The following diagrams, generated using Graphviz, illustrate the distinct roles of this compound and its triflate analog in catalysis.

G1 cluster_ligand Role of this compound as a Ligand Precursor 3-Chloro-5-iodo- pyridin-2-ol Catalyst Active Catalyst [M(L)n] Precursor->Catalyst Ligand Coordination Metal Metal Precursor (e.g., Pd(OAc)₂) Metal->Catalyst Cycle Catalytic Cycle (e.g., Cross-Coupling) Catalyst->Cycle Participates in

Caption: Role of this compound as a ligand precursor.

G2 cluster_substrate Role of Pyridyl Triflate as a Substrate in Suzuki Coupling Triflate 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate (Ar-OTf) OxAdd Oxidative Addition [Pd(II)(Ar)(OTf)] Triflate->OxAdd BoronicAcid Organoboronic Acid (R-B(OH)₂) Transmetal Transmetalation [Pd(II)(Ar)(R)] BoronicAcid->Transmetal Pd0 Pd(0) Catalyst Pd0->OxAdd + Ar-OTf OxAdd->Transmetal + R-B(OH)₂ ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) ReductElim->Product

Caption: Role of the triflate analog as a substrate in a Suzuki coupling reaction.

Conclusion

Safety Operating Guide

Navigating the Safe Disposal of 3-Chloro-5-iodo-pyridin-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Chloro-5-iodo-pyridin-2-ol, a halogenated pyridine derivative.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on safety data for structurally similar halogenated pyridines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. Based on data from analogous chlorinated and iodinated pyridine compounds, this substance should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or chemical safety goggles.[1]

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1]

In Case of Spills: Spills should be absorbed using an inert material (e.g., sand, vermiculite), collected into a designated, sealed container for hazardous waste, and the area should be washed down with large amounts of water.[1] Do not allow the chemical to enter drains or waterways.[1]

Hazard Profile Summary

The following table summarizes the potential hazards associated with this compound, based on data for similar halogenated pyridines.

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.P261: Avoid breathing dust/fumes. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]
Skin Irritation Causes skin irritation.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][3]
Eye Irritation Causes serious eye irritation.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Aquatic Toxicity May be harmful or toxic to aquatic life with long-lasting effects.P273: Avoid release to the environment.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Segregation: Establish a dedicated waste container for "Halogenated Organic Waste." Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.

  • Container Selection and Labeling:

    • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.

    • Labeling: Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" (no abbreviations or formulas).

      • A clear indication of the hazards (e.g., "Toxic," "Irritant").

  • Collection of Waste:

    • Carefully transfer the waste chemical into the designated container, avoiding spills.

    • For residues and contaminated materials (e.g., absorbent from a spill), place them in a sealed, labeled container for disposal.[1]

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a cool, dry, well-ventilated area, away from incompatible materials.[4]

    • The storage area should be a designated and secure location for hazardous waste.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.

    • Follow all institutional procedures for waste pickup and documentation.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste (this compound) B Segregate as 'Halogenated Organic Waste' A->B C Select & Label Compatible Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Professional Disposal (Contact EHS) F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within their institutions.

References

Personal protective equipment for handling 3-Chloro-5-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Chloro-5-iodo-pyridin-2-ol is publicly available. The following guidance is based on the safety data of structurally similar compounds, including 5-Chloro-3-iodo-2(1H)-pyridinone, 2-Chloro-5-iodopyridine, and other halogenated pyridines. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a hazardous substance. Primary hazards likely include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] All handling should be conducted in a well-ventilated area or a chemical fume hood.[1][3]

Table 1: Recommended Personal Protective Equipment (PPE)

Situation Required PPE
Routine Handling & Weighing - Nitrile gloves- Chemical safety goggles- Lab coat
Solutions & Transfers - Nitrile gloves- Chemical safety goggles with face shield- Lab coat- Use of a chemical fume hood is mandatory
Risk of Dust/Aerosol Generation - Nitrile gloves- Chemical safety goggles and face shield- Lab coat- Respiratory protection (e.g., N95 or higher-rated respirator)
Emergency (Spill or Exposure) - Chemical resistant gloves (e.g., Butyl rubber)- Chemical splash goggles and face shield- Chemical resistant apron or suit- Appropriate respiratory protection

Safe Handling and Storage

  • Handling: Avoid all personal contact, including inhalation of dust or fumes.[1] Do not eat, drink, or smoke in the handling area.[1][4] Wash hands thoroughly after handling.[1][4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

Table 2: Emergency Response Plan

Emergency Immediate Action
Skin Contact - Immediately remove contaminated clothing.- Flush skin with copious amounts of water for at least 15 minutes.[5]- Seek medical attention if irritation persists.
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[2][5]- Remove contact lenses if present and easy to do so.[2]- Seek immediate medical attention.
Inhalation - Move the person to fresh air.[2][4]- If breathing is difficult, provide oxygen.- Seek immediate medical attention.
Ingestion - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention.
Spill - Evacuate the area.- Wear appropriate PPE.- For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3]- For large spills, contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Dispose of this compound and its containers as hazardous waste. Do not dispose of it down the drain or in regular trash.

Table 3: Step-by-Step Disposal Protocol

Step Procedure
1. Waste Segregation - Collect all waste containing this compound (including contaminated PPE) in a designated, labeled, and sealed hazardous waste container.
2. Labeling - Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage - Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.
4. Disposal Request - Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Work_in_Hood Work in Chemical Fume Hood Gather_PPE->Work_in_Hood Weigh_and_Prepare Weigh and Prepare Solution Work_in_Hood->Weigh_and_Prepare Conduct_Experiment Conduct Experiment Weigh_and_Prepare->Conduct_Experiment Decontaminate Decontaminate Work Area Conduct_Experiment->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose Dispose via EHS Segregate_Waste->Dispose

Caption: Workflow for Safe Handling of this compound.

Emergency Response Decision Tree

This diagram outlines the decision-making process in the event of an emergency involving this compound.

cluster_exposure Exposure Response cluster_spill Spill Response Emergency Emergency Occurs Exposure Personnel Exposure? Emergency->Exposure Spill Chemical Spill? Emergency->Spill Remove_from_Area Remove from Contaminated Area Exposure->Remove_from_Area Yes Evacuate_Area Evacuate Immediate Area Spill->Evacuate_Area Yes Administer_First_Aid Administer First Aid (See Table 2) Remove_from_Area->Administer_First_Aid Seek_Medical_Attention Seek Immediate Medical Attention Administer_First_Aid->Seek_Medical_Attention Notify_Supervisor Notify Supervisor and EHS Evacuate_Area->Notify_Supervisor Assess_Spill_Size Assess Spill Size Notify_Supervisor->Assess_Spill_Size Small_Spill Small Spill: Absorb and Collect Assess_Spill_Size->Small_Spill Minor Large_Spill Large Spill: Await EHS Response Assess_Spill_Size->Large_Spill Major

Caption: Emergency Response Decision Tree for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.